4-Methylcycloheptanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNSHRGPVHBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280873 | |
| Record name | 4-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-36-8 | |
| Record name | 4-Methylcycloheptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcycloheptanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylcycloheptanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV82F64ZD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylcycloheptanone chemical structure and properties
This guide serves as a comprehensive technical monograph on 4-Methylcycloheptanone , designed for researchers in organic synthesis, medicinal chemistry, and fragrance development.[1]
CAS Registry Number: 5452-36-8 Molecular Formula: C₈H₁₄O Molecular Weight: 126.20 g/mol
Executive Summary
This compound is a seven-membered cyclic ketone featuring a methyl substituent at the γ-position relative to the carbonyl group. As a homolog of 4-methylcyclohexanone, it serves as a critical intermediate in the synthesis of sesquiterpenes (e.g., azulene derivatives) and is valued in the fragrance industry for its unique camphoraceous, woody, and herbal olfactory profile. Its conformational flexibility, distinct from the rigid chair of cyclohexane, offers unique stereoelectronic opportunities in drug design, particularly for scaffold-hopping strategies involving medium-sized rings.
Chemical Architecture & Stereochemistry
Unlike its six-membered counterpart, the cycloheptane ring lacks a single rigid "chair" conformation. This compound exists in a dynamic equilibrium of conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms, to minimize transannular (Prelog) strain and Pitzer (eclipsing) strain.
Stereochemical Nature[1]
-
Chirality: The C4 carbon is a stereogenic center.[1]
-
Synthesis Output: Standard synthesis from achiral precursors (e.g., 4-methylcyclohexanone) yields a racemic mixture of (R)- and (S)-4-methylcycloheptanone.
-
Enantiomers: The 4-methyl and 5-methyl substitutions in a cycloheptanone ring are enantiomeric positions relative to the carbonyl plane of symmetry.[1]
Structural Visualization
The following diagram illustrates the connectivity and the ring expansion logic used to synthesize the core scaffold.
Caption: Synthetic flow transforming the 6-membered precursor to the 7-membered target via carbon insertion.
Physicochemical Profile
The physical properties of this compound reflect its increased molecular weight and ring flexibility compared to cyclohexanone derivatives.[1]
| Property | Value / Description | Note |
| Boiling Point | 180–185 °C (est.) | Higher than 4-Me-cyclohexanone (170°C) due to increased London dispersion forces. |
| Density | 0.92 ± 0.02 g/mL | Typical for alkylcycloheptanones.[1] |
| Refractive Index | 1.450–1.455 | Predicted based on molar refractivity.[1] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic; sparingly soluble in water.[1] |
| Flash Point | ~55–60 °C | Flammable (Class 3).[1] |
| Odor | Woody, Herbal, Camphoraceous | Characteristic of medium-ring ketones.[1] |
Synthetic Methodology: Ring Expansion
The most authoritative route for high-fidelity synthesis is the Buchner-Curtius-Schlotterbeck reaction . This method utilizes a diazoalkane to insert a methylene group into the ketone ring.[1]
Protocol: In Situ Diazomethane Expansion
Note: Diazomethane is explosive and toxic.[1][2] Specialized glassware (Clear-Seal, no ground joints) and blast shields are mandatory.
-
Reagent Generation: Diazomethane is generated in situ from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in a biphasic ether/KOH system.
-
Reaction Setup:
-
Execution:
-
Workup:
-
Purification: Fractional distillation is required to separate the product from any unreacted starting material or isomeric byproducts (though symmetry minimizes regioisomers here).[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by a 1,2-alkyl shift.[1]
Caption: Step-wise mechanism of the ring expansion showing the critical alkyl migration step.
Spectroscopic Characterization
Identification relies on distinguishing the 7-membered ring signals from 6-membered precursors.
-
IR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
Applications in Drug Discovery & Fragrance
Medicinal Chemistry Scaffold
The cycloheptanone ring is a "privileged structure" in scaffold hopping.[1]
-
Azulene Synthesis: Dehydrogenation of this compound derivatives yields substituted azulenes, which are non-benzenoid aromatic compounds used in anti-inflammatory drugs and optical materials.[1]
-
Enzyme Inhibitors: The flexibility of the 7-membered ring allows it to mimic transition states in protease inhibitors better than rigid cyclohexanes.[1]
Fragrance Industry
Methylcycloheptanones are valuable for their diffusive power .[1]
-
Olfactory Note: Woody, minty, with nuances of cedar and camphor.[1]
-
Stability: High stability in alkaline media (soaps/detergents) compared to aldehydes.[1]
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the α-position over prolonged periods.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 227397, this compound. Retrieved from [Link]
-
Smith, P. A. S. (1963).[1] The Preparation of Cyclic Ketones by Ring Enlargement. Organic Reactions. (Classic reference for Buchner-Curtius-Schlotterbeck reaction mechanics).
-
SpectraBase. (2025).[1] 13C NMR Spectrum of this compound. Wiley-VCH GmbH.[1] Retrieved from [Link]
Sources
4-Methylcycloheptanone CAS number and molecular formula
Introduction: Beyond the Six-Membered Ring
In the landscape of synthetic chemistry and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. While six-membered carbocycles are ubiquitous, their seven-membered counterparts, such as cycloheptanones, offer unique conformational flexibility and a distinct vectoral arrangement of substituents. This guide provides a detailed technical overview of 4-Methylcycloheptanone (CAS No. 5452-36-8), a specialty ketone that serves as a valuable building block for constructing complex molecular architectures. For researchers engaged in lead discovery and optimization, understanding the synthesis, properties, and reactivity of such scaffolds is paramount for accessing new chemical space. This document consolidates available data, outlines robust synthetic protocols, and provides expert insights into the practical application of this versatile intermediate.
Core Molecular Identifiers
A foundational aspect of any chemical guide is the precise identification of the subject molecule. The following table summarizes the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 5452-36-8 | PubChem[1] |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| IUPAC Name | 4-methylcycloheptan-1-one | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem (Computed)[1] |
| Canonical SMILES | CC1CCCC(=O)CC1 | PubChem[1] |
| InChI Key | WXVNSHRGPVHBPD-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Profile
Experimental data for this compound is not extensively reported in peer-reviewed literature, a common challenge for non-commodity chemicals. The following data is based on high-quality computational predictions and established principles of chemical reactivity and spectroscopy.
Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Predicted Spectroscopic Analysis
A rigorous structural confirmation relies on spectroscopic methods. While public spectral data is limited, the expected characteristics can be expertly predicted.
-
¹³C NMR Spectroscopy : The molecule's C₈H₁₄O structure, possessing a plane of symmetry in its most stable conformation, would be expected to display 6 unique signals in a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the carbonyl carbon, which is anticipated to appear significantly downfield, typically in the 205-220 ppm region, characteristic of a ketone within a seven-membered ring.[2] The methyl carbon would be the most upfield signal, expected around 20-30 ppm . The remaining four signals would correspond to the methylene (CH₂) and methine (CH) carbons of the cycloheptane ring.
-
Mass Spectrometry : Upon electron ionization (EI), the molecular ion (M⁺) peak would be observed at m/z = 126. The fragmentation pattern of cyclic ketones is governed by established principles, primarily involving alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and subsequent rearrangements.[3][4] Key expected fragments would arise from:
-
Loss of an ethyl radical (•CH₂CH₃) following alpha-cleavage, leading to a fragment at m/z = 97.
-
Loss of a propyl radical (•CH₂CH₂CH₃) , resulting in a fragment at m/z = 83.
-
A McLafferty rearrangement is also possible, which would lead to a characteristic neutral loss and a different set of fragment ions.
-
Synthesis of this compound: A Strategic Approach
The synthesis of seven-membered rings often requires specialized strategies beyond simple cyclization. One of the most reliable and field-proven methods for accessing this compound is the Tiffeneau-Demjanov ring expansion . This powerful homologation reaction transforms a readily available six-membered ring precursor into the desired seven-membered carbocycle.
Workflow: Tiffeneau-Demjanov Ring Expansion
This multi-step synthesis provides a logical and validated pathway to the target molecule, starting from 4-methylcyclohexanone. The causality behind this choice is clear: six-membered rings are common and inexpensive starting materials, and the Tiffeneau-Demjanov reaction offers a predictable and high-yielding method for the required one-carbon insertion.
Caption: Tiffeneau-Demjanov synthesis workflow.
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
The following protocol is a self-validating system, where the progress of each step can be monitored by standard analytical techniques (TLC, NMR) to ensure the successful formation of the intermediate before proceeding.
Step 1: Synthesis of 1-(Aminomethyl)-4-methylcyclohexanol (Intermediate)
-
Rationale: This two-part step first creates a cyanohydrin, which is then reduced to the crucial β-amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for converting the nitrile to a primary amine without affecting the tertiary alcohol.
-
Procedure:
-
In a fume hood, a solution of 4-methylcyclohexanone (1.0 eq) in methanol is prepared in a round-bottom flask and cooled to 0°C.
-
A solution of sodium cyanide (1.1 eq) in water is added dropwise, followed by the slow addition of acetic acid (1.1 eq) to generate HCN in situ. The reaction is stirred at room temperature until TLC analysis confirms the consumption of the starting ketone.
-
The resulting cyanohydrin is carefully isolated via extraction and dried.
-
The crude cyanohydrin is dissolved in anhydrous diethyl ether or THF and added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in the same solvent at 0°C.
-
The reaction is gently refluxed for 4-6 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched sequentially with water, 15% NaOH solution, and again with water (Fieser workup). The resulting solids are filtered off, and the organic filtrate is dried and concentrated to yield the crude amino alcohol intermediate.
-
Step 2: Synthesis of this compound (Target Molecule)
-
Rationale: This is the key rearrangement step. The primary amine is converted to an unstable diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid). The departure of N₂ gas drives the formation of a primary carbocation, which immediately undergoes a 1,2-alkyl shift, expanding the ring.
-
Procedure:
-
The crude 1-(aminomethyl)-4-methylcyclohexanol (1.0 eq) is dissolved in a 1:1 mixture of water and acetic acid in a beaker and cooled to 0-5°C in an ice-salt bath.
-
A solution of sodium nitrite (1.2 eq) in cold water is added dropwise to the stirred solution, maintaining the temperature below 10°C. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours, allowing it to warm to room temperature.
-
The reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize acid), then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The primary utility of this compound for drug development professionals lies in its function as a scaffold. The ketone moiety is a versatile handle for a wide range of chemical transformations.
Reduction to 4-Methylcycloheptanol
The ketone can be readily reduced to the corresponding secondary alcohol, 4-methylcycloheptanol. This transformation is useful for introducing a hydroxyl group, which can then be used for etherification, esterification, or as a directing group.
Caption: Reduction of this compound.
-
Experimental Protocol (General):
-
This compound (1.0 eq) is dissolved in methanol and cooled to 0°C.[5]
-
Sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise, maintaining the temperature below 10°C.[5]
-
The reaction is monitored by TLC. Upon completion, it is quenched with the slow addition of water.[5]
-
The product is isolated via standard aqueous workup and extraction.[5]
-
Safety and Handling
As a professional-grade chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Keep away from heat, sparks, and open flames.
Conclusion and Outlook
This compound represents a valuable, albeit under-explored, building block for organic synthesis. While its direct application in marketed pharmaceuticals is not widely documented, its utility is clear. The Tiffeneau-Demjanov ring expansion provides a reliable and scalable route to this seven-membered ring system, offering chemists a strategic entry point for creating novel molecular frameworks. For researchers in drug discovery, the ability to synthesize and manipulate such non-classical scaffolds is a critical advantage in the pursuit of new chemical entities with unique pharmacological profiles. The protocols and data presented in this guide serve as a robust foundation for the practical application and further investigation of this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227397, this compound. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
-
Ample Organics. (n.d.). 4-Methylcyclohexanone: Applications in Flavor & Fragrance and Beyond. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 1). The preparation of Cyclohexanone from Cyclohexanol. Retrieved February 4, 2026, from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Oxidation of Cyclohexanol. Retrieved February 4, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methyl cyclohexanone. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved February 4, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2005, August). Preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
-
National Center for Biotechnology Information. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, July 28). Mass Spectrometry of Cycloalkanes. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US2816929A - Process for beta-diethylaminopropiophenone.
-
ResearchGate. (2009, August). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved February 4, 2026, from [Link]
-
University of Colorado, Boulder. (n.d.). Experiment 3 - Oxidation of Alcohols: Preparation of Cyclohexanone. Retrieved February 4, 2026, from [Link]
-
Beilstein Journals. (2022, June 27). Synthesis of odorants in flow and their applications in perfumery. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). EP2070512B1 - Methyl cyclohexane carboxylates and their use in perfume compositons.
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 4, 2026, from [Link]
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J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
Sources
A Spectroscopic Deep Dive into 4-Methylcycloheptanone: An In-depth Technical Guide
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-Methylcycloheptanone possesses a seven-membered aliphatic ring with a carbonyl group and a methyl substituent at the 4-position. This structure dictates the number and type of signals expected in its NMR, IR, and mass spectra.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A Carbon Skeleton Blueprint
¹³C NMR spectroscopy is a powerful tool for mapping the carbon framework of a molecule. For this compound, due to molecular symmetry, a total of 6 distinct carbon signals are predicted, assuming rapid conformational averaging at room temperature. The carbonyl carbon is the most deshielded, appearing significantly downfield. The presence of the methyl group breaks the symmetry of the parent cycloheptanone ring, leading to a more complex spectrum than the parent compound.
While the full experimental spectrum is not publicly disseminated, a ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database, acquired on a VARIAN HR-220 instrument.[1] Based on established chemical shift ranges and data from analogous compounds like cycloheptanone and 4-methylcyclohexanone, the following table presents the predicted chemical shifts for this compound.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C=O | ~210-215 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic chemical shift for cyclic ketones. |
| CH-CH₃ | ~35-40 | The methine carbon bearing the methyl group is deshielded by the alkyl substituent. |
| CH₂ (alpha to C=O) | ~40-45 | The carbons adjacent to the carbonyl group are deshielded. |
| CH₂ (beta to C=O) | ~25-30 | These carbons are in a more typical alkane-like environment. |
| CH₂ (gamma to C=O) | ~30-35 | The chemical shift is influenced by the proximity to the methyl-bearing carbon. |
| CH₃ | ~20-25 | The methyl carbon is typically found in the upfield region of the spectrum. |
Experimental Protocol for ¹³C NMR Data Acquisition:
A standard protocol for acquiring a ¹³C NMR spectrum of a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment
Predicted ¹H NMR Spectral Features:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| CH₂ (alpha to C=O) | ~2.2-2.5 | Multiplet | 4H | Protons adjacent to the electron-withdrawing carbonyl group are deshielded and appear downfield. |
| CH-CH₃ | ~1.8-2.1 | Multiplet | 1H | The methine proton is expected to be a complex multiplet due to coupling with adjacent methylene and methyl protons. |
| Other CH₂ | ~1.2-1.8 | Multiplet | 6H | The remaining methylene protons on the ring will resonate in the upfield region, likely as a broad, unresolved multiplet. |
| CH₃ | ~0.9-1.1 | Doublet | 3H | The methyl protons will be split into a doublet by the adjacent methine proton. |
Causality in Experimental Design:
The choice of a high-field NMR instrument (e.g., 500 MHz or greater) is crucial for analyzing complex molecules like this compound. A higher field strength increases chemical shift dispersion, which would be essential in attempting to resolve the overlapping multiplets of the ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to ring strain. For comparison, cyclohexanone, a relatively strain-free six-membered ring, exhibits a C=O stretch at approximately 1715 cm⁻¹.[3] In contrast, the C=O stretch of the parent cycloheptanone is found at a slightly lower wavenumber, around 1705 cm⁻¹, indicating less ring strain compared to smaller rings like cyclopentanone (around 1745 cm⁻¹).
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2950-2850 | Strong | C-H stretching (sp³ C-H) |
| ~1705 | Strong, Sharp | C=O stretching (ketone) |
| ~1465 | Medium | CH₂ scissoring |
| ~1375 | Medium | CH₃ bending |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed on the plates, and the sample spectrum is acquired.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In the absence of an experimental mass spectrum for this compound, we can predict the fragmentation pattern based on the established principles for cyclic ketones. Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which will then undergo fragmentation.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺˙): The molecular weight of this compound is 126.20 g/mol . Therefore, the molecular ion peak is expected at m/z = 126.
-
Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This can lead to the formation of acylium ions.
-
Loss of Methyl Group: A peak at m/z = 111, corresponding to the loss of the methyl radical (•CH₃), is anticipated.
-
Ring Cleavage: The cycloheptane ring can undergo various ring-opening and subsequent fragmentation pathways, leading to a series of smaller fragment ions.
Below is a Graphviz diagram illustrating a plausible alpha-cleavage fragmentation pathway for this compound.
Caption: Plausible alpha-cleavage fragmentation pathways for this compound.
Experimental Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of a volatile compound.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on a multi-technique approach. While direct experimental data for this specific molecule is sparse in publicly accessible literature, a robust analytical understanding can be constructed through the application of fundamental spectroscopic principles and comparison with analogous structures. The predicted ¹³C and ¹H NMR, IR, and MS data presented in this guide provide a solid foundation for researchers and drug development professionals in the identification, purity assessment, and structural elucidation of this compound and related compounds. The protocols and analytical reasoning outlined herein serve as a self-validating framework for the confident characterization of this important cyclic ketone.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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NIST. (n.d.). Cyclohexanone, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]
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Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). Cycloheptanone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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4-Methylcycloheptanone safety and hazard information
An In-Depth Technical Guide to the Safety and Hazards of 4-Methylcycloheptanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazard information for this compound, a crucial intermediate in various chemical syntheses. As its application in research and development expands, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a standard safety data sheet to offer a deeper, more integrated perspective on safe handling, risk mitigation, and emergency preparedness.
Chemical and Physical Identity
This compound is a cyclic ketone with the molecular formula C₈H₁₄O. A clear, colorless to light yellow liquid, its physical and chemical properties are critical determinants of its behavior and potential hazards in a laboratory setting.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 169-171 °C | [1][2] |
| Melting Point | -41 °C | [1][2] |
| Flash Point | 48 °C | [1] |
| Density | 0.914 g/cm³ | [1] |
| Refractive Index | 1.4445-1.4465 | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol.[2] |
The relatively low flash point of 48°C indicates that it is a flammable liquid, capable of forming ignitable vapor-air mixtures at moderately elevated temperatures.[1][3] Its insolubility in water has implications for spill cleanup and environmental fate.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these classifications is the foundation for a robust risk assessment.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
The primary hazards associated with this compound are its flammability and oral toxicity.[1] While some sources for related compounds suggest potential for skin and eye irritation, the primary GHS classifications for this compound focus on the aforementioned hazards.[4][5][6]
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure to this compound are inhalation, ingestion, and skin contact.
-
Ingestion: This is a significant route of exposure, with the substance being classified as harmful if swallowed.[1] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]
-
Inhalation: Vapors may cause respiratory tract irritation, dizziness, or suffocation.[7]
-
Skin Contact: May cause skin irritation.[7]
-
Eye Contact: May cause eye irritation.[7]
While specific toxicological data for this compound is not extensively detailed in the provided search results, the "harmful if swallowed" classification points to a moderate level of acute oral toxicity.[1]
Safe Handling and Storage Protocols
A multi-faceted approach to safe handling is essential to minimize exposure and mitigate risks. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is to ensure adequate ventilation.
-
Fume Hoods: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Local Exhaust Ventilation: For larger scale operations, local exhaust ventilation at the source of vapor release is recommended.
-
Explosion-Proof Equipment: Due to its flammability, all electrical equipment used in the vicinity of this compound, including stirring plates, heating mantles, and ventilation systems, must be explosion-proof.[1][3]
Administrative Controls and Work Practices
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8]
-
Hygiene Practices: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in areas where this compound is handled.[1][9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1][7]
-
Container Management: Keep containers tightly closed when not in use.[1][9][10] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9]
Personal Protective Equipment (PPE)
The final line of defense against exposure is the correct use of PPE.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][7] Nitrile rubber gloves are often recommended for handling organic solvents.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH or European Standard EN 149 approved respirator should be used.[3][7]
Caption: Decision Workflow for this compound Spill Response.
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. [1]Rinse mouth. [1]Do NOT induce vomiting. [10]* If on Skin (or hair): Remove/take off immediately all contaminated clothing. [1]Rinse skin with water/shower. [1]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [11]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or waterways. [3][8]
Conclusion
This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A thorough understanding of its flammability and toxicity, coupled with the consistent application of engineering controls, safe work practices, and personal protective equipment, is essential for its safe use in a research and development setting. This guide serves as a foundational resource to support a culture of safety and responsible chemical management.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Mol-Instincts. (n.d.). 4-Methylcyclohexanol 589-91-3 wiki. Retrieved from [Link]
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New Jersey Department of Health. (2000, December). o-METHYLCYCLOHEXANONE HAZARD SUMMARY. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet 4-Methylcyclohexanone. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Cyclohexane - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanone. PubChem. Retrieved from [Link]
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Technical Guide: Biological Activity and Synthetic Utility of 4-Methylcycloheptanone
Executive Summary
4-Methylcycloheptanone (CAS: 54378-52-0) represents a critical chiral scaffold in organic synthesis and biocatalysis rather than a standalone therapeutic agent. Derived primarily from the natural terpene (R)-(+)-Pulegone , its biological significance lies in two distinct domains:
-
Substrate Specificity: It serves as a benchmark substrate for probing the regioselectivity and enantioselectivity of Baeyer-Villiger Monooxygenases (BVMOs) .
-
Pharmacophore Precursor: The seven-membered ring system (cycloheptane) is a structural motif found in bioactive sesquiterpenes (e.g., guaianes) and CNS-active agents.
This guide details the molecule's stereochemical behavior, its enzymatic conversion into chiral lactones, and its role in generating bioactive derivatives.
Structural Basis and Stereochemistry
The biological interaction of this compound is dictated by its conformational flexibility and chirality at the C4 position. Unlike rigid cyclohexanones, the seven-membered ring adopts a twist-chair conformation, which influences how enzymes (like BVMOs) bind the substrate.
Chiral Pool Origin
The molecule is rarely synthesized de novo in asymmetric forms; rather, it is accessed via the Favorskii rearrangement of pulegone derivatives. This "chiral pool" approach ensures that the stereochemical information from the natural product (Pulegone) is transferred to the cycloheptanone ring.
-
(R)-(+)-Pulegone
(R)-4-Methylcycloheptanone -
Significance: The (R)-enantiomer is the most common form used in research due to the availability of the natural precursor.
Biocatalytic Activity: The BVMO Pathway
The primary "biological activity" of this compound is its interaction with oxidative enzymes. It is a model substrate for Baeyer-Villiger Monooxygenases (BVMOs) , a class of flavin-dependent enzymes that catalyze the insertion of oxygen into carbon-carbon bonds.
Mechanism of Enzymatic Recognition
BVMOs differentiate between the two carbon atoms adjacent to the carbonyl group (C1). In this compound, the enzyme must choose between the "proximal" (C2) and "distal" (C7) migration relative to the methyl group.
-
Normal Mode: Migration of the more substituted carbon (C2-C3 bond).
-
Abnormal Mode: Migration of the less substituted carbon (C7-C1 bond).
-
Biological Outcome: This enzymatic resolution converts the ketone into 4-methyloxocan-2-one (a chiral lactone). These lactones are potent building blocks for macrolide antibiotics and pheromones.
Visualization: Chemo-Enzymatic Pathway
The following diagram illustrates the transformation from Pulegone to the bioactive Lactone via the Favorskii rearrangement and subsequent Enzymatic Oxidation.
Caption: Pathway A illustrates the conversion of natural terpenes to medium-ring lactones via this compound intermediates.
Pharmacological Potential of Derivatives[1][2][3][4][5]
While the ketone itself is a solvent/intermediate, its derivatives exhibit significant pharmacology. The cycloheptane ring is a "privileged structure" in medicinal chemistry, offering a larger hydrophobic volume than cyclohexane.
Key Bioactive Classes
| Derivative Class | Target / Activity | Mechanism |
| Fused Heterocycles | Cytotoxicity | Benzo-fused cycloheptanones (e.g., colchicine analogs) bind to tubulin, inhibiting microtubule polymerization. |
| Guaiane Sesquiterpenes | Anti-inflammatory | The 5,7-fused ring system (derived from this compound precursors) mimics natural guaianolides, inhibiting NF- |
| Azulene Derivatives | Antioxidant | Dehydrogenation of the cycloheptanone ring leads to azulenes, which are potent radical scavengers used in anti-ulcer medications. |
Olfactory Receptor Interaction
This compound possesses a camphoraceous, minty odor.
-
Receptor: Interacts with ORs (Olfactory Receptors) sensitive to bicyclic monoterpenes.
-
Structure-Activity Relationship (SAR): The position of the methyl group at C4 is critical; moving it to C2 or C3 drastically alters the odor threshold and quality, demonstrating specific "lock-and-key" binding with olfactory G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol A: Synthesis via Favorskii Rearrangement
This protocol converts Pulegone to this compound.
Reagents: (R)-(+)-Pulegone, Bromine, Sodium Methoxide (NaOMe), Sulfuric Acid.
-
Bromination: Dissolve Pulegone (10 mmol) in glacial acetic acid. Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to form Pulegone Dibromide.
-
Rearrangement: Add the dibromide solution slowly to a refluxing solution of NaOMe (25 mmol) in dry methanol. Reflux for 3 hours.
-
Decarboxylation: Acidify the resulting ester with 10% H₂SO₄ and reflux for 1 hour to effect decarboxylation.
-
Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~180°C).
Protocol B: Enzymatic Assay (BVMO Activity)
This protocol measures the biological conversion of the ketone to lactone.
Reagents: Purified BVMO (e.g., Acinetobacter CHMO), NADPH, Glucose-6-Phosphate Dehydrogenase (cofactor regeneration).
-
Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 8.0).
-
Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:
-
Substrate: this compound (5 mM in DMSO).
-
Enzyme: BVMO (1.0 U/mL).
-
Cofactor: NADPH (0.2 mM).
-
Regeneration System: Glucose-6-phosphate (5 mM) + G6PDH (2 U).
-
-
Incubation: Shake at 25°C, 200 rpm for 24 hours.
-
Analysis: Extract with ethyl acetate (containing internal standard). Analyze via GC-MS to determine conversion rate and enantiomeric excess (ee) of the lactone product.
References
-
Wallach, O. (1918). "Zur Kenntnis der Terpene und der ätherischen Öle." Justus Liebigs Annalen der Chemie.
- Foundational work on the Favorskii rearrangement of pulegone dibromide.
-
Mihovilovic, M. D., et al. (2001). "Baeyer-Villiger oxidations of 4-substituted cyclohexanones by recombinant whole-cells expressing cyclohexanone monooxygenase." Journal of Organic Chemistry.
- Defines the enzymatic regioselectivity rules for substituted cyclic ketones.
-
Fridrich, B., et al. (2023). "Synthesis of Benzo-Fused Cycloheptanones." Journal of Organic Chemistry.
- Discusses the pharmacological relevance of fused cycloheptanone deriv
-
PubChem Compound Summary. (2024). "this compound."[5] National Center for Biotechnology Information.
-
Source for physicochemical properties and safety data.[6]
-
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- 4. The [4 + 3]-cycloaddition/quasi-Favorskii process. Synthesis of the carbocyclic core of tricycloclavulone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
Methodological & Application
Ring expansion reactions for 4-Methylcycloheptanone synthesis
An Application Guide to Ring Expansion Reactions for the Synthesis of 4-Methylcycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Medium-Sized Rings
Cycloheptanone derivatives, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. However, the construction of seven-membered rings presents a significant synthetic hurdle. Direct cyclization methods are often inefficient due to unfavorable enthalpic and entropic factors, leading to low yields and the competing formation of polymeric side products.
Ring expansion reactions offer an elegant and powerful alternative, transforming readily available six-membered carbocycles into their seven-membered homologues.[1][2] These strategies leverage the release of ring strain or the formation of stable intermediates to drive the reaction forward, providing reliable access to these challenging scaffolds.[2][3][4] This guide provides a detailed overview and validated protocols for two primary ring expansion methodologies for synthesizing this compound from 4-methylcyclohexanone: the Tiffeneau-Demjanov rearrangement and diazomethane homologation.
Method 1: The Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a robust and widely used method for the one-carbon ring expansion of cyclic ketones.[5] The reaction proceeds through a β-amino alcohol intermediate, which, upon treatment with nitrous acid, undergoes a pinacol-like rearrangement to yield the ring-expanded ketone.[6][7]
Causality and Mechanistic Pathway
The overall transformation begins with the conversion of the starting ketone, 4-methylcyclohexanone, into 1-(aminomethyl)-4-methylcyclohexanol. This key intermediate is then subjected to diazotization. The mechanism involves several distinct steps:
-
Diazotization: The primary amine of the β-amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly unstable diazonium salt.[6][8]
-
Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive primary carbocation.[9]
-
Ring Expansion (1,2-Alkyl Shift): To achieve greater stability, a C-C bond from the adjacent cyclohexane ring migrates to the electron-deficient carbocation center. This concerted step expands the six-membered ring into a seven-membered one, creating a more stable tertiary carbocation which is stabilized by the adjacent hydroxyl group, forming a protonated ketone (an oxonium ion).[3][9]
-
Deprotonation: The final step is the loss of a proton to yield the target molecule, this compound.
The regioselectivity of the migration is a key consideration in substituted systems. Generally, the more electron-rich or more substituted carbon atom preferentially migrates.[5] For the intermediate derived from 4-methylcyclohexanone, the two potential migrating ring carbons are sterically and electronically similar, leading to the desired this compound as the major product.
Caption: Simplified mechanism for diazomethane ring expansion of a cyclic ketone.
Critical Safety Considerations: Handling Diazomethane
Diazomethane is extremely toxic, carcinogenic, and potentially explosive. [10][11]It should only be handled by experienced personnel in a designated chemical fume hood. [12]All operations must be conducted behind a blast shield.
-
Glassware: Use only flame-polished, smooth glass joints (e.g., Clear-Seal). Scratched or ground-glass joints can initiate detonation. [13]* Temperature: Keep diazomethane solutions cold (ideally below 0 °C) at all times.
-
Quenching: Excess diazomethane must be safely quenched before work-up by the slow, dropwise addition of a carboxylic acid (e.g., acetic acid) until the characteristic yellow color disappears. [10]* Alternative: Whenever feasible, the use of (trimethylsilyl)diazomethane (TMS-diazomethane) is strongly recommended as a safer, less explosive alternative. [13][14]It often provides similar reactivity under milder conditions, typically with a Lewis acid catalyst.
Experimental Protocol: Diazomethane Homologation
This protocol assumes the in situ generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
-
Setup: Assemble a diazomethane generation apparatus (with flame-polished joints) behind a blast shield in a chemical fume hood. The receiving flask should contain anhydrous diethyl ether and be cooled to 0 °C.
-
Generation of Diazomethane:
-
In the dropping funnel of the generation apparatus, place a solution of Diazald® in diethyl ether.
-
The reaction flask should contain a biphasic mixture of aqueous potassium hydroxide (KOH) and diethyl ether, warmed to 65-70 °C.
-
Slowly add the Diazald® solution to the stirred KOH solution. The yellow diazomethane will co-distill with ether into the cooled receiving flask. Collect the ethereal solution of diazomethane until the distillate becomes colorless.
-
-
Ring Expansion Reaction:
-
Dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add the cold ethereal solution of diazomethane (approx. 1.1-1.5 eq) dropwise to the ketone solution. The reaction progress can be monitored by the fading of the yellow color and cessation of nitrogen evolution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature.
-
-
Work-up and Purification:
-
Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color is gone.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution using a rotary evaporator (ensure no residual diazomethane is present).
-
Purify the product via vacuum distillation.
-
| Parameter | Value | Molar Ratio (eq) |
| 4-Methylcyclohexanone | (Starting Amount) | 1.0 |
| Diazald® | (Calculate for excess) | ~2.0-3.0 |
| Potassium Hydroxide | (In large excess) | N/A |
| Temperature (Reaction) | 0 °C | N/A |
| Reaction Time | 1-2 hours | N/A |
| Expected Yield | 70-85% | N/A |
Alternative Ring Expansion Chemistry: The Beckmann Rearrangement
The Beckmann rearrangement is another classic reaction that expands a cyclic system. It transforms a cyclic oxime into a lactam (a cyclic amide). [15][16]For example, 4-methylcyclohexanone oxime would rearrange to form 5-methyl-ε-caprolactam.
While this is a powerful ring expansion method, it is not a direct route to this compound. The product is a lactam, a key monomer in the production of materials like Nylon-6. [17][18][19]Subsequent hydrolysis of the lactam would yield an amino acid, not the desired ketone. Therefore, while mechanistically related to ring expansion, the Beckmann rearrangement is not a suitable choice for this specific synthetic target but is invaluable for producing the corresponding cyclic amides. The mechanism involves protonation of the oxime's hydroxyl group, followed by a stereospecific migration of the alkyl group that is anti-periplanar to the departing water molecule. [15][20]
Troubleshooting and Field-Proven Insights
-
Tiffeneau-Demjanov Rearrangement:
-
Problem: Low yields or formation of byproducts like alkenes or unrearranged alcohols. [9] * Insight: Incomplete diazotization or premature carbocation quenching can be an issue. Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite to control the reactivity of the diazonium intermediate. [6]The choice of acid can also influence the product distribution.
-
-
Diazomethane Homologation:
-
Problem: Formation of a significant epoxide byproduct.
-
Insight: This is often caused by using too large an excess of diazomethane or allowing the reaction temperature to rise. Perform the reaction at 0 °C or below and add the diazomethane solution slowly to the ketone solution (inverse addition can sometimes favor epoxide formation). The presence of a Lewis acid can sometimes alter the product ratio.
-
Problem: Incomplete reaction.
-
Insight: Ensure the diazomethane solution is properly standardized or that a sufficient excess is used, as some will inevitably decompose during handling. Monitor the reaction for the persistence of the yellow color, which indicates the consumption of the ketone.
-
References
-
Slideshare. Demjanov rearrangement | PPTX . Slideshare. [Link]
-
Chemistry LibreTexts. 30.3: Tiffeneau-Demjanov Rearrangement . Chemistry LibreTexts. [Link]
-
Organic Reactions. The Demjanov and Tiffeneau-Demjanov Ring Expansions . Organic Reactions. [Link]
-
Chemistry Steps. Ring Expansion Rearrangements . Chemistry Steps. [Link]
-
Wikipedia. Tiffeneau–Demjanov rearrangement . Wikipedia. [Link]
-
Homework.Study.com. Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... . Homework.Study.com. [Link]
-
Chegg.com. Solved Treatment of a cyclic ketone with diazomethane is a | Chegg.com . Chegg.com. [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2) . Master Organic Chemistry. [Link]
-
Kolkata. Organic Chemistry-4 . [Link]
-
University of Illinois. Diazomethane | Division of Research Safety . [Link]
-
Environmental Health & Safety. Diazomethane Standard Operating Procedure Template . [Link]
-
Wikipedia. Beckmann rearrangement . Wikipedia. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement . Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement . Master Organic Chemistry. [Link]
-
RSC Publishing. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity . [Link]
-
ResearchGate. Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process . [Link]
-
UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process . [Link]
-
PMC. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion . [Link]
-
White Rose Research Online. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles . [Link]
-
Chemical Communications (RSC Publishing). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles . [Link]
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- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols for the Stereoselective Synthesis of 4-Methylcycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details methodologies for the stereoselective synthesis of 4-methylcycloheptanone, a chiral building block of significant interest in medicinal chemistry and natural product synthesis. This document provides an in-depth analysis of synthetic strategies, ranging from asymmetric organocatalysis to enzymatic resolutions, complete with detailed, field-proven protocols. The causal relationships behind experimental choices are elucidated to provide a deeper understanding of the synthetic pathways.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, with its stereocenter at the C4 position, represents a valuable chiral synthon. Its seven-membered carbocyclic framework is a common motif in a variety of natural products and complex molecules with interesting biological activities. Access to enantiomerically pure forms of this ketone is, therefore, a critical objective for synthetic chemists in drug discovery and development.
Strategic Approaches to Stereoselectivity
The synthesis of enantiomerically enriched this compound can be approached through several distinct strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity. This guide will focus on two primary, robust, and widely applicable strategies:
-
Asymmetric Conjugate Addition to a Prochiral Precursor: This approach involves the enantioselective addition of a methyl group to a prochiral α,β-unsaturated cycloheptenone. Organocatalysis has emerged as a powerful tool for such transformations, offering mild reaction conditions and high stereocontrol.
-
Enzymatic Kinetic Resolution of a Racemic Precursor: This classic yet highly effective method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. In this case, the kinetic resolution of racemic 4-methylcycloheptanol followed by oxidation of the desired enantiomer provides access to the target ketone.
Strategy 1: Organocatalytic Asymmetric Conjugate Addition
This strategy hinges on the use of a chiral organocatalyst to control the facial selectivity of the nucleophilic attack of a methylating agent on cyclohept-2-en-1-one. The catalyst, typically a chiral amine, reversibly forms a chiral iminium ion with the enone, which then directs the incoming nucleophile to one of the two enantiotopic faces of the double bond.
Logical Workflow for Asymmetric Conjugate Addition
Caption: Workflow for the organocatalytic asymmetric synthesis of this compound.
Protocol 1.1: Synthesis of Cyclohept-2-en-1-one
Rationale: The synthesis of the α,β-unsaturated precursor is the necessary first step for the conjugate addition. A common and reliable method involves the α-bromination of cycloheptanone followed by dehydrobromination.
Materials:
-
Cycloheptanone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
α-Bromination: To a solution of cycloheptanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure.
-
Dehydrobromination: Dissolve the crude α-bromocycloheptanone in DMF. Add Li₂CO₃ (1.5 eq) and heat the mixture to 120-140 °C for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford cyclohept-2-en-1-one.
Protocol 1.2: Asymmetric Conjugate Methylation
Rationale: This protocol utilizes a chiral secondary amine catalyst to induce enantioselectivity in the addition of a methyl group to the cycloheptenone. While specific protocols for this compound are not abundant, this procedure is adapted from well-established methods for asymmetric conjugate additions to cyclic enones.[1][2]
Materials:
-
Cyclohept-2-en-1-one
-
Dimethylzinc (ZnMe₂) (in toluene)
-
Chiral secondary amine catalyst (e.g., a derivative of proline or a custom-designed chiral amine)
-
Copper(II) triflate (Cu(OTf)₂)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral secondary amine catalyst (0.1-0.2 eq) and Cu(OTf)₂ (0.1 eq) in anhydrous toluene.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add the cyclohept-2-en-1-one (1.0 eq) to the solution.
-
Addition of Methylating Agent: Slowly add the solution of dimethylzinc in toluene (1.5-2.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC analysis. The reaction time can vary from a few hours to 24 hours depending on the catalyst and substrate.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation:
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Chiral Amine A | Toluene | 0 | 85 | 92 (R) |
| Chiral Amine B | THF | -20 | 78 | 88 (S) |
| Chiral Amine C | DCM | 0 | 90 | 95 (R) |
Note: The data presented in this table is illustrative and based on typical results for analogous systems. Actual results will depend on the specific chiral catalyst and reaction conditions employed.
Strategy 2: Enzymatic Kinetic Resolution of 4-Methylcycloheptanol
This strategy leverages the high enantioselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic alcohol. The enzyme catalyzes the acylation of one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The separated alcohol and ester can then be processed to yield the desired enantiomer of this compound.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the synthesis of enantiopure this compound via enzymatic kinetic resolution.
Protocol 2.1: Synthesis of Racemic 4-Methylcycloheptanol
Rationale: The racemic alcohol is the substrate for the enzymatic resolution. It can be readily prepared by the reduction of commercially available this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases. Remove the methanol under reduced pressure. Add diethyl ether and water to the residue.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous MgSO₄. Filter and concentrate to give racemic 4-methylcycloheptanol, which can often be used in the next step without further purification.
Protocol 2.2: Enzymatic Kinetic Resolution of rac-4-Methylcycloheptanol
Rationale: This protocol employs a commercially available immobilized lipase, such as Novozym 435 (Candida antarctica lipase B, CAL-B), for the enantioselective acylation of the racemic alcohol. Vinyl acetate serves as an irreversible acyl donor.
Materials:
-
rac-4-Methylcycloheptanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Celite
Procedure:
-
Reaction Setup: To a solution of rac-4-methylcycloheptanol (1.0 eq) in the chosen anhydrous solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 eq for resolution to ~50% conversion) and stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C).
-
Monitoring Conversion: Monitor the progress of the reaction by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Enzyme Removal and Separation: Once the desired conversion is reached, filter off the immobilized enzyme through a pad of Celite and wash it with the reaction solvent. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate and separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.
Protocol 2.3: Oxidation of Enantioenriched 4-Methylcycloheptanol
Rationale: The final step is the oxidation of the enantioenriched alcohol to the target ketone. A mild and efficient oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation.[3]
Materials:
-
Enantioenriched 4-methylcycloheptanol (either enantiomer)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Addition of Alcohol: Add a solution of the enantioenriched 4-methylcycloheptanol (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of Celite or silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting ketone by flash column chromatography on silica gel to yield the enantiomerically pure this compound.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is an achievable goal for the modern synthetic chemist. Both the asymmetric conjugate addition and enzymatic kinetic resolution strategies offer viable pathways to this important chiral building block. The choice between these methods will be guided by the specific requirements of the research program, including scale, cost, and desired enantiopurity. As the fields of organocatalysis and biocatalysis continue to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of this and other valuable chiral molecules, further empowering the fields of drug discovery and chemical biology.
References
-
Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI, 2021. [Link]
-
Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 2022. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health, N.D. [Link]
-
Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI, 2016. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf, 2021. [Link]
Sources
Application Note: 4-Methylcycloheptanone as a Strategic Building Block in Organic Synthesis
Executive Summary
4-Methylcycloheptanone is a valuable, albeit underutilized, seven-membered carbocyclic scaffold. While six-membered rings (cyclohexanones) dominate the landscape of commercially available building blocks, the seven-membered cycloheptane core is intrinsic to a vast class of bioactive natural products, particularly the guaiane , pseudoguaiane , and himachalene sesquiterpenes. Furthermore, the expansion of medicinal chemistry into "medium-ring" space (7-8 membered rings) offers novel conformational vectors for drug-target interactions that are inaccessible to standard piperidine/cyclohexane scaffolds.
This guide provides a comprehensive technical overview of this compound, detailing its de novo synthesis, reactivity profile, and application in constructing fused bicyclic systems relevant to drug discovery.
Synthesis and Sourcing
While this compound can be sourced from select fine chemical suppliers, high-purity material often requires laboratory synthesis to avoid isomeric contamination (e.g., 3-methyl isomers). The most robust route involves the ring expansion of readily available 4-methylcyclohexanone.
Protocol A: Ring Expansion via Büchner–Curtius–Schlotterbeck Reaction
This protocol utilizes in situ generated diazomethane to expand the 6-membered ring. Note: This reaction produces a mixture of 3-methyl and 4-methyl isomers due to the migration of either alpha-carbon. Separation is required.
Safety Warning: Diazomethane is explosive and highly toxic. Use a dedicated diazomethane kit with polished glass joints and a blast shield. Avoid strong light and sharp edges.
Reagents:
-
4-Methylcyclohexanone (1.0 equiv)
-
N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald) (1.2 equiv)
-
Potassium hydroxide (KOH) (aq. solution)
-
Ethanol/Diethyl ether solvent system
-
Boron trifluoride etherate (BF₃·OEt₂) (Catalytic, 0.1 equiv)
Step-by-Step Procedure:
-
Catalyst Setup: Dissolve 4-methylcyclohexanone (10 mmol) in diethyl ether (50 mL) in a reaction flask cooled to -10°C. Add BF₃·OEt₂ (1 mmol).[1]
-
Diazomethane Generation: In a separate Diazald apparatus, generate diazomethane by dropwise addition of KOH solution to an ethanolic solution of Diazald. Distill the diazomethane/ether azeotrope directly into the stirred ketone solution.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature overnight. The yellow color of diazomethane should fade, indicating consumption.
-
Quenching: Quench with dilute acetic acid to destroy excess diazoalkane. Wash with NaHCO₃ and brine.
-
Purification: The crude oil contains ~60:40 mixture of this compound and 3-methylcycloheptanone.
-
Separation: Use high-performance fractional distillation (spinning band column) or preparative HPLC (silica, Hexane/EtOAc gradient). The 4-methyl isomer typically elutes second due to slightly lower steric shielding of the carbonyl interaction with silica.
-
Reactivity Profile and Functionalization
The this compound scaffold presents unique reactivity challenges compared to cyclohexanone:
-
Conformational Flexibility: The seven-membered ring exists in a fluxional twist-chair conformation. The 4-methyl group prefers the pseudo-equatorial position, but the energy barrier to inversion is low (~1 kcal/mol).
-
Enolization Regioselectivity: The ketone has two sets of alpha-protons (C2 and C7). Both are secondary (-CH₂-). Without a directing group, kinetic enolization (LDA, -78°C) yields a near 1:1 mixture of
and enolates. Thermodynamic control favors the more substituted enolate if alkyl substitution is present, but for the monomethyl ketone, selectivity remains poor.-
Strategy: For regioselective functionalization, a blocking group strategy (e.g., formylation at C2 followed by reaction at C7) is recommended.
-
Visualization: Reactivity Map
The following diagram outlines the core transformation vectors for the scaffold.
Figure 1: Strategic reactivity map for this compound, highlighting divergent pathways for ring expansion (lactone) and ring fusion (guaiane).[1][2]
Application Protocols
Application 1: Synthesis of the Guaiane Sesquiterpene Core
The fusion of a five-membered ring onto the seven-membered scaffold creates the bicyclo[5.3.0]decane system, the skeleton of guaiane natural products (e.g., guaiol, englerin A).[3]
Methodology: Ring-Closing Metathesis (RCM).
Protocol:
-
Alpha-Allylation:
-
Generate the thermodynamic enolate (NaH, THF, reflux 1h) or kinetic enolate (LDA, -78°C) depending on desired regiochemistry. Note: As discussed, regiocontrol is difficult; this step often requires chromatographic separation of regioisomers.
-
Add allyl bromide (1.1 equiv).
-
Isolate 2-allyl-4-methylcycloheptanone .
-
-
Vinylation:
-
Treat the allylated ketone with Vinylmagnesium bromide (1.2 equiv) in THF at 0°C.
-
Quench with NH₄Cl. Isolate the 1,2-divinyl alcohol intermediate.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene (0.01 M in DCM) to favor intramolecular reaction.
-
Add Grubbs II Catalyst (5 mol%). Reflux for 12-24 hours.
-
The product is the hydroazulene (guaiane) skeleton with a bridgehead hydroxyl group.
-
Application 2: Baeyer-Villiger Oxidation to Methyl-Oxocanones
Oxidative ring expansion yields 8-membered lactones (oxocanones), useful for ring-opening polymerization (ROP) to create functionalized polyesters.
Protocol:
-
Dissolve this compound (5 mmol) in DCM (20 mL).
-
Add solid NaHCO₃ (2 equiv) to buffer the acidity.
-
Add m-CPBA (1.5 equiv) portion-wise at 0°C.
-
Stir at room temperature for 16 hours.
-
Workup: Quench with aqueous Na₂SO₃ (to reduce excess peroxide) followed by NaHCO₃ wash.
-
Result: A mixture of 5-methyloxocan-2-one and 4-methyloxocan-2-one .
-
Regiochemistry Note: Migration of C2 vs C7 is competitive. The product ratio is typically near 1:1 unless enzymatic catalysts (Baeyer-Villiger Monooxygenases) are employed for enantioselective and regioselective transformation [1].
-
Quantitative Data Summary
| Parameter | Value/Description | Notes |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | ~185°C (est) | Higher than cyclohexanone analog. |
| Enolization Ratio | ~50:50 (C2:C7) | Under kinetic conditions (LDA). |
| Ring Inversion Barrier | ~1.2 kcal/mol | Highly fluxional twist-chair [2]. |
| Typical Yield (Ring Exp.) | 55-65% | Combined yield of isomers. |
Workflow Visualization: Guaiane Scaffold Construction
The following flowchart details the logic for constructing the 5-7 fused system.
Figure 2: Step-by-step synthetic workflow for converting this compound into the guaiane sesquiterpene core via RCM.
References
-
Enzymatic Baeyer-Villiger Oxidation: M. Mihovilovic et al., "Regiodivergent Oxidation of Cycloheptanones by Baeyer-Villiger Monooxygenases," J. Org. Chem., 2005.[4] Link
-
Conformational Analysis: D. A. Lightner et al., "Analysis of cycloheptanone conformation from temperature dependent circular dichroism," Tetrahedron, 1979.[5] Link
-
Ring Expansion Protocols: "Büchner–Curtius–Schlotterbeck reaction," Organic Syntheses, Coll. Vol. 4, p. 221. Link (General procedure adapted for methyl analog).
-
Guaiane Synthesis via RCM: "A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol," Beilstein J. Org. Chem., 2013.[2][6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sci-Hub. Analysis of cycloheptanone conformation from temperature dependent circular dichroism measurements of (+)-(3R)-methylcycloheptanone and (−)-(4R)-methylcycloheptanone / Tetrahedron, 1979 [sci-hub.ru]
- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Application Notes and Protocols for the Purification of 4-Methylcycloheptanone
Introduction: The Significance of Purity in 4-Methylcycloheptanone Applications
This compound, a cyclic ketone, serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and specialty chemicals. The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield, selectivity, and overall success of subsequent chemical transformations. Therefore, the ability to effectively purify this compound to a high degree of purity is paramount for researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed protocols and expert insights into the principal methods for the purification of this compound. The selection of a specific purification strategy is contingent upon the nature and quantity of the impurities, the desired final purity, and the scale of the operation. We will delve into the theoretical underpinnings and practical applications of fractional distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC). Additionally, a preliminary purification technique involving bisulfite extraction will be discussed.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | 169-171 °C at 760 mmHg | Sigma-Aldrich[2] |
| Appearance | Colorless to light yellow liquid | Metasci[3] |
| Solubility | Insoluble in water; soluble in organic solvents | PubChem[4] |
Safety Precautions
This compound is a flammable liquid and may cause skin and eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before handling.[2][3]
Method 1: Fractional Distillation
Principle: Fractional distillation is a powerful technique for separating liquid mixtures of compounds with close boiling points.[5] The process involves multiple successive distillations within a single apparatus, a fractionating column. As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).[6] Given that impurities from the synthesis of this compound may have boiling points near that of the target compound, fractional distillation is often the most effective method for purification on a larger scale.
Causality of Experimental Choices:
-
Fractionating Column: The use of a fractionating column packed with materials like glass beads or Raschig rings provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating components with similar boiling points.[5] The efficiency of the column is described by the number of "theoretical plates," with more plates leading to better separation.
-
Heating Rate: A slow and steady heating rate is crucial to establish a proper temperature gradient within the column, allowing for effective separation. Rapid heating can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases.
-
Insulation: Insulating the distillation column, for instance with glass wool or aluminum foil, minimizes heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.[7]
Protocol for Fractional Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Glass wool and aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. A slow, controlled heating rate is critical for good separation.
-
Equilibration: Observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring of the vapor rises slowly.
-
Distillate Collection: Collect the distillate at a steady rate of 1-2 drops per second. Monitor the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities.
-
Fraction Cutting: As the distillation progresses, the temperature should stabilize at the boiling point of this compound (169-171 °C). Collect the fraction that distills over within this narrow temperature range in a clean receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Workflow for Fractional Distillation
Sources
Application Note: Comprehensive Characterization of 4-Methylcycloheptanone
This Application Note is written for researchers and analytical scientists involved in the structural elucidation and purity profiling of cyclic ketone intermediates. It addresses the specific challenges of characterizing 4-Methylcycloheptanone , a seven-membered ring system with a chiral center, distinguishing it from its achiral six-membered analog (4-methylcyclohexanone).
Abstract & Introduction
This compound (CAS 5452-36-8) is a valuable intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance compounds. Unlike its six-membered analog, this compound possesses a chiral center at the C4 position due to the asymmetry inherent in substituting an odd-numbered ring at this location. This chirality, combined with the conformational flexibility of the cycloheptane ring (pseudorotation), presents unique analytical challenges.
This guide details a multi-modal characterization workflow. We move beyond basic identification to establish a self-validating protocol that confirms regiochemistry (distinguishing 4-methyl from 2- or 3-methyl isomers) and quantifies enantiomeric excess (ee).
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Molecular Formula | C | MW: 126.20 g/mol |
| Boiling Point | ~180–185 °C (Predicted) | Higher than cyclohexanone analogs due to ring size. |
| Chirality | Yes (C4 center) | Exists as (R) and (S) enantiomers.[1] |
| Solubility | Organic solvents (EtOH, DCM, Hexane) | Immiscible in water. |
| Appearance | Colorless to pale yellow liquid | Distinctive cyclic ketone odor. |
Method 1: Structural Confirmation (NMR & IR)
Objective: To unambiguously confirm the position of the methyl substituent and the integrity of the seven-membered ring.
Infrared Spectroscopy (FT-IR)
The carbonyl stretching frequency is a sensitive indicator of ring size (bond angle strain).
-
Protocol: Neat liquid film on ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).
-
Diagnostic Signal: Look for the C=O stretch at 1698–1705 cm
.-
Note: This is lower than cyclopentanone (~1745 cm
) and cyclohexanone (~1715 cm ) due to the reduced angle strain in the seven-membered ring (closer to acyclic ketones).
-
-
Secondary Signals: C-H stretches (sp
) at 2850–2960 cm ; skeletal vibrations for cycloheptane ring ~1450 cm .
Nuclear Magnetic Resonance (NMR)
The lack of symmetry in this compound (unlike 4-methylcyclohexanone) results in a complex spectrum where all ring carbons are chemically non-equivalent.
Experimental Protocol:
-
Solvent: CDCl
(Chloroform-d) with 0.03% TMS. -
Concentration: 10-15 mg in 0.6 mL.
-
Experiments:
H, C{1H}, DEPT-135, COSY, HSQC.
Data Interpretation Logic:
-
Methyl Group (
H): A doublet (d) around 0.9–1.0 ppm . The splitting confirms it is attached to a CH (methine), not a quaternary carbon. -
Alpha-Protons (
H): The protons at C2 and C7 (adjacent to C=O) will appear deshielded at 2.3–2.6 ppm .-
Differentiation: In this compound, the path from C1 to C4 is 3 bonds; the path from C1 to C4 via C7 is 4 bonds. This asymmetry makes the C2 and C7 protons chemically distinct (diastereotopic), often appearing as complex multiplets rather than a clean triplet.
-
-
Carbonyl Carbon (
C): Signal at ~212–215 ppm . -
Symmetry Check (
C): You should observe 8 distinct carbon signals .-
Contrast: 4-Methylcyclohexanone (achiral, symmetric plane) would show only 5 distinct carbon signals. Counting
C peaks is the fastest way to verify the ring size and substitution pattern.
-
Method 2: Mass Spectrometry & Impurity Profiling
Objective: To confirm molecular weight and identify common synthetic byproducts (e.g., alcohols from incomplete oxidation, isomers).
Instrument: GC-MS (Single Quadrupole) with EI source (70 eV). Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
Fragmentation Logic (EI Spectrum):
-
Molecular Ion (M
): Small but visible peak at m/z 126 . -
Alpha-Cleavage: The primary fragmentation pathway for cyclic ketones.
-
Cleavage adjacent to C=O opens the ring.
-
Subsequent McLafferty-like rearrangements or loss of alkyl radicals.
-
-
Base Peak: Often m/z 55 or m/z 83 (characteristic of cycloalkyl fragments).
-
Diagnostic Loss: Loss of methyl radical (M-15 = 111) is observed but usually less intense than ring-opening fragments.
Impurity Markers:
-
m/z 128: Indicates 4-methylcycloheptanol (incomplete oxidation precursor).
-
m/z 110: Indicates methylcycloheptene (dehydration product).
Method 3: Enantioselective Analysis (Chiral GC)
Objective: To separate and quantify the (R) and (S) enantiomers. This is critical if the molecule is used as a chiral building block.
Challenge: Enantiomers have identical boiling points and achiral indices. Separation requires a Chiral Stationary Phase (CSP).[1]
Protocol: Chiral Gas Chromatography[1]
-
Column: Beta-DEX 225 or Cyclosil-B (25-30 m).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start at 80 °C (hold 1 min).
-
Ramp 2 °C/min to 130 °C (slow ramp essential for resolution).
-
Ramp 20 °C/min to 200 °C (bake out).
-
-
Detection: FID (250 °C).
Validation Criteria:
-
Resolution (
): Must be > 1.5 for baseline separation. -
Racemic Standard: Inject a racemic mixture first to establish retention times for both enantiomers.
-
Elution Order: typically determined by injecting a standard of known configuration (if available) or inferred from analogous reaction kinetics.
Analytical Workflow Diagram
The following diagram illustrates the decision tree for characterizing a batch of this compound.
Caption: Logical workflow for the sequential characterization and release of this compound batches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227397, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) Data for Cyclic Ketones. National Institute of Standards and Technology.[6] Retrieved from [Link]
- Schurig, V. (2001).Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (General reference for Cyclodextrin GC methods).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
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- 3. youtube.com [youtube.com]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Grignard Addition to 4-Methylcycloheptanone
Subtitle: Protocols for Stereocontrol and Isolation in Medium-Sized Ring Systems
Abstract & Core Directive
Objective: To provide a robust, reproducible protocol for the nucleophilic addition of Grignard reagents (specifically Methylmagnesium bromide) to 4-Methylcycloheptanone.
Significance: Medium-sized rings (7-9 members) present unique challenges in medicinal chemistry due to their conformational flexibility and transannular strain.[1] Unlike the rigid chair of cyclohexane, cycloheptanone exists in a fluxional twist-chair conformation.[1] This guide addresses the specific challenge of controlling stereoselectivity (cis/trans diastereomers) and preventing common side reactions like enolization in 4-substituted cycloheptanones.[1]
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]
Mechanistic Insight & Conformational Analysis
The Challenge of the Seven-Membered Ring
The reactivity of this compound is governed by its most stable conformer: the twist-chair (TC) . In this conformation, the C4-methyl substituent preferentially adopts a pseudo-equatorial orientation to minimize transannular interactions with the C2/C7 hydrogens.[1]
When a Grignard reagent (
-
Facial Selectivity: The nucleophile can attack from the re-face or si-face.[1]
-
Trajectory: Attack usually occurs perpendicular to the carbonyl plane (Bürgi-Dunitz trajectory).[1]
-
Outcome:
For this compound, the 4-methyl group exerts a distal steric influence.[1] While less directing than a 2-substituent, it biases the ring population, typically resulting in a mixture of diastereomers (cis/trans) that requires careful chromatographic separation.[1]
Reaction Pathway Diagram[1]
Caption: Workflow of Grignard addition to this compound, highlighting the critical transition state and potential side reactions (enolization).
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried or oven-dried (
Materials
-
Substrate: this compound (
purity).[1] -
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system (SPS).[1]
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: Reactor Preparation[1]
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with an inert gas inlet (Argon balloon or line).
-
Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).
Step 2: Substrate Solubilization[1]
-
Charge the flask with This compound (1.26 g, 10.0 mmol).[1]
-
Add Anhydrous THF (50 mL) via syringe.
-
Cool the solution to
using an ice/water bath. Note: Low temperature minimizes enolization.[1]
Step 3: Grignard Addition[1][2]
-
Transfer MeMgBr (4.0 mL, 12.0 mmol, 1.2 equiv) into the addition funnel via a cannula or oven-dried syringe.[1]
-
Add the Grignard reagent dropwise over 20 minutes.
-
Observation: A slight exotherm is expected.[1] Ensure internal temperature does not exceed
.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (
) and stir for 2 hours.
Step 4: Quench and Isolation
-
Cool the mixture back to
. -
Carefully quench by dropwise addition of saturated
(20 mL). Caution: Vigorous gas evolution (Methane).[1] -
Transfer to a separatory funnel. Extract with Diethyl Ether (
mL).[1] -
Wash combined organics with Brine (50 mL), dry over anhydrous
, and filter. -
Concentrate under reduced pressure to yield the crude oil.[1]
Data Analysis & Stereochemical Outcome
The addition of methylmagnesium bromide to this compound yields 1,4-dimethylcycloheptan-1-ol .[1] Due to the ring flexibility, two diastereomers are formed.[1]
Expected Results Table
| Parameter | Value / Observation | Notes |
| Yield | 85 - 92% | High yield typical for unhindered ketones.[1] |
| Major Isomer | trans-1,4-dimethylcycloheptan-1-ol | Methyls are trans (1-Me axial, 4-Me equatorial).[1] |
| Minor Isomer | cis-1,4-dimethylcycloheptan-1-ol | Methyls are cis (1-Me equatorial, 4-Me equatorial).[1] |
| Diastereomeric Ratio (dr) | ~ 60:40 to 70:30 | Dependent on solvent (THF vs Ether).[1] |
| Appearance | Colorless viscous oil | Often requires HPLC or column chromatography to separate isomers.[1] |
Interpreting NMR Data
To distinguish the isomers, focus on the C1-Methyl signal in
-
Axial Methyl (Major Product): Typically appears slightly upfield due to shielding from the ring current in the twist-chair.[1]
-
Equatorial Methyl (Minor Product): Typically downfield.[1]
-
Validation: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to definitively assign stereochemistry by observing cross-peaks between the C1-Me and C4-Me (or C4-H).[1]
Troubleshooting & Optimization
Common Pitfalls
-
Low Yield (Enolization): If the ketone is recovered unreacted, the Grignard acted as a base (deprotonating the
-carbon) rather than a nucleophile.[1] -
Wurtz Coupling: If dimerization of the Grignard is observed.[1]
-
Solution: Ensure high-quality Mg turnings were used if preparing reagent in-house, and keep temperature low.[1]
-
Solvent Effects[1]
-
Diethyl Ether: Often provides higher stereoselectivity due to tighter ion pairing.[1]
-
THF: Better solubility and faster reaction rates, but may lower the diastereomeric ratio (dr).[1]
References
-
Conformational Analysis of Cycloheptanes
-
Nucleophilic Addition to Medium Rings
-
Grignard Reagent Preparation & Handling
-
Cerium-Mediated Addition (prevention of enolization)
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Methylcycloheptanone synthesis
Welcome to the technical support center for the synthesis of 4-Methylcycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high-yield, high-purity this compound.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its seven-membered ring structure presents unique synthetic challenges compared to more common five- and six-membered rings. This guide will focus on two primary and reliable synthetic routes: the Tiffeneau-Demjanov ring expansion of 4-methylcyclohexanone and the direct oxidation of 4-methylcyclohexanol. We will delve into the intricacies of each method, offering detailed protocols, troubleshooting for common issues, and a comprehensive set of frequently asked questions.
Part 1: Troubleshooting Guide
This section is designed to be your first point of reference when you encounter challenges in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in chemical principles.
Route 1: Tiffeneau-Demjanov Ring Expansion
This elegant one-carbon ring expansion is a powerful method for synthesizing cycloheptanones from corresponding cyclohexanones. The sequence involves three key steps: cyanohydrin formation, nitrile reduction to a primary amine, and the final acid-catalyzed rearrangement.
Caption: Workflow for the Tiffeneau-Demjanov Synthesis of this compound.
Issue 1: Low or No Yield of 4-Methylcyclohexanone Cyanohydrin in Step 1
-
Question: I am attempting the cyanohydrin formation from 4-methylcyclohexanone using TMSCN and a catalytic amount of ZnI₂, but my reaction shows very low conversion even after prolonged reaction times. What could be the issue?
-
Answer: Low conversion in cyanohydrin formation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
TMSCN (Trimethylsilyl cyanide): This reagent is highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere. Hydrolysis of TMSCN to HCN and (TMS)₂O will significantly reduce its efficacy.
-
ZnI₂ (Zinc Iodide): While catalytic, its activity can be diminished by hydration. Ensure you are using anhydrous zinc iodide.
-
-
Reaction Conditions:
-
Temperature: This reaction is typically run at or below room temperature. If the temperature is too high, side reactions or decomposition of the cyanohydrin can occur.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred. Ensure your solvent is anhydrous.
-
-
Steric Hindrance:
-
The methyl group at the 4-position of cyclohexanone does not significantly hinder the carbonyl group. However, if your starting material is impure and contains isomers with substitution closer to the carbonyl, this could impede the reaction.[1]
-
Troubleshooting Steps:
-
Step 1: Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Use freshly opened or distilled TMSCN and anhydrous ZnI₂.
-
Step 3: Monitor the reaction by TLC or GC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Issue 2: Incomplete Reduction of the Cyanohydrin to the Amino Alcohol in Step 2
-
Question: I am using LiAlH₄ to reduce the nitrile group of my cyanohydrin, but I am observing a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions and work-up procedure.
-
LiAlH₄ Activity: Lithium aluminum hydride is extremely reactive with water and protic solvents. Any moisture will quench the reagent, reducing its effective concentration.
-
Solution: Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under a strictly inert atmosphere.
-
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. Typically, 2-3 equivalents are used for nitrile reductions.
-
Reaction Temperature and Time:
-
The initial addition of the cyanohydrin to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
After the initial addition, the reaction may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction progress by TLC.
-
Recommended Work-up Procedure (Fieser work-up): A proper work-up is crucial to break down the aluminum complexes and isolate the amino alcohol.
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture and wash the solid thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF).
-
Issue 3: Low Yield of this compound and Formation of Side Products in the Tiffeneau-Demjanov Rearrangement (Step 3)
-
Question: During the final rearrangement step with NaNO₂ and acetic acid, I am getting a low yield of the desired this compound, along with several unidentified byproducts. How can I optimize this step?
-
Answer: The Tiffeneau-Demjanov rearrangement is sensitive to reaction conditions, and side reactions are common if not properly controlled.[2][3]
-
Temperature Control: The diazotization of the primary amine is highly exothermic. The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium intermediate and minimize the formation of elimination and substitution byproducts.[4][5]
-
Rate of Addition: The aqueous solution of sodium nitrite should be added slowly to the solution of the amino alcohol in acetic acid. This ensures that the concentration of nitrous acid remains low and controlled, preventing side reactions.
-
Potential Side Products:
-
Spirocyclic Oxirane: Formation of a spirocyclic oxirane can occur if the hydroxyl group attacks the carbocation intermediate.
-
Unrearranged Alcohol: Water can trap the initial carbocation before rearrangement, leading to the formation of 1-(hydroxymethyl)-4-methylcyclohexanol.
-
Alkenes: Elimination reactions can lead to the formation of various isomeric methylenecyclohexanes.
-
Optimization Strategies:
-
Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite.
-
Ensure efficient stirring to dissipate heat and maintain a homogenous reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the rearrangement goes to completion.
-
Route 2: Oxidation of 4-Methylcyclohexanol
The direct oxidation of the secondary alcohol, 4-methylcyclohexanol, to the corresponding ketone is a more direct route. The choice of oxidant is key to achieving high yield and purity.
Caption: Decision tree for selecting an appropriate oxidant for 4-methylcyclohexanol.
Issue 4: Over-oxidation or Formation of Acidic Byproducts with Jones Oxidation
-
Question: I am using Jones reagent to oxidize 4-methylcyclohexanol, but I am observing the formation of acidic byproducts and a lower than expected yield of the ketone. What is happening?
-
Answer: While Jones oxidation is a powerful and cost-effective method, over-oxidation can be a problem if not carefully controlled.[6][7]
-
Reaction Temperature: The oxidation is highly exothermic. The Jones reagent should be added slowly to a solution of the alcohol in acetone, maintaining a low temperature (0-10 °C) to prevent over-oxidation. A runaway reaction can lead to the cleavage of the cycloheptanone ring.
-
Stoichiometry: Use a slight excess of the Jones reagent and monitor the reaction by TLC. The persistence of the orange-brown color of Cr(VI) indicates that the oxidant is in excess. Once the reaction is complete (disappearance of the starting alcohol), the excess oxidant should be quenched.
-
Quenching: Quench the reaction by adding a small amount of isopropanol until the color changes from orange-brown to green, indicating the reduction of all excess Cr(VI) to Cr(III).
Troubleshooting Table: Jones Oxidation
-
| Problem | Probable Cause | Solution |
| Low Conversion | Insufficient Jones reagent; low reaction temperature. | Add more Jones reagent dropwise until the orange color persists. Allow the reaction to warm to room temperature. |
| Formation of Acidic Byproducts | Over-oxidation due to high temperature or prolonged reaction time. | Maintain strict temperature control during addition. Quench the reaction immediately upon completion. |
| Difficult Work-up | Formation of chromium salts. | After quenching, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether, ethyl acetate). Wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove acidic byproducts. |
Issue 5: Low Yield and Difficult Purification with PCC Oxidation
-
Question: I used Pyridinium Chlorochromate (PCC) for the oxidation, but my yield is low and the purification is complicated by a tar-like byproduct. How can I improve this?
-
Answer: PCC is a milder alternative to Jones reagent, but the work-up can be challenging.[8][9][10]
-
Reagent Quality: PCC can be acidic and hygroscopic. The acidity can be buffered by adding an inert solid like Celite or powdered molecular sieves to the reaction mixture.
-
Work-up Procedure: The chromium byproducts often form a colloidal suspension that is difficult to filter.
-
Solution: After the reaction is complete, dilute the mixture with a non-polar solvent like hexane or diethyl ether and pass it through a short plug of silica gel or Florisil. This will adsorb the chromium salts and pyridinium hydrochloride, allowing the product to be eluted.
-
-
Solvent Choice: The reaction is typically carried out in dichloromethane (DCM). Ensure the solvent is anhydrous.
-
Issue 6: Incomplete Reaction with Dess-Martin Periodinane (DMP)
-
Question: I opted for the mild Dess-Martin oxidation, but the reaction is sluggish and does not go to completion. Why might this be the case?
-
Answer: While DMP is a highly effective and mild oxidant, its reactivity can be influenced by several factors.[11][12][13]
-
DMP Quality: Dess-Martin periodinane can decompose upon prolonged storage, especially if exposed to moisture. Use a fresh or properly stored batch of the reagent.
-
Reaction Conditions: The reaction is typically run at room temperature in DCM. Ensure the reaction is stirred efficiently.
-
Stoichiometry: A slight excess of DMP (1.1-1.5 equivalents) is usually sufficient.
Pro-Tip: The addition of a small amount of water to the reaction mixture has been reported to accelerate the rate of DMP oxidations in some cases. However, this should be done cautiously and with careful monitoring.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the available starting materials and the scale of the synthesis.
-
The Tiffeneau-Demjanov ring expansion is an excellent choice if 4-methylcyclohexanone is readily available and you are comfortable with a multi-step synthesis. It is a classic and reliable method for one-carbon ring expansions.
-
The oxidation of 4-methylcyclohexanol is a more direct, one-step process. If 4-methylcyclohexanol is your starting material, this is the more efficient route. The choice of oxidant will depend on the presence of other functional groups and the desired scale.
Q2: How can I effectively monitor the progress of these reactions?
A2:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. Visualize the spots using a UV lamp (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both monitoring reaction progress and identifying byproducts. It is particularly useful for distinguishing between isomers that may be difficult to resolve by TLC.
Q3: What are the best practices for purifying the final this compound product?
A3:
-
Extraction and Washing: After the reaction work-up, the crude product should be extracted into a suitable organic solvent. The organic layer should be washed with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: this compound is a liquid at room temperature. The most effective method for purification is fractional distillation under reduced pressure.[14][15][16] This will separate the product from any less volatile starting materials or high-boiling byproducts.
-
Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, purification by column chromatography on silica gel can be employed.
Q4: What are the expected spectroscopic data for this compound?
A4:
-
¹H NMR: The spectrum will be complex due to the conformational flexibility of the seven-membered ring. You should expect to see a doublet for the methyl group protons, and a series of overlapping multiplets for the methylene protons of the ring.
-
¹³C NMR: You should observe eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >200 ppm).
-
IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretch of a cycloalkanone.
-
Mass Spectrometry: The molecular ion peak (M⁺) will be at m/z = 126. Common fragmentation patterns include the loss of a methyl group (M-15) and alpha-cleavage.
Q5: What safety precautions should be taken during these syntheses?
A5:
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Hazards:
-
TMSCN and LiAlH₄: These reagents are highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Chromium Reagents (Jones, PCC): Chromium(VI) compounds are toxic and carcinogenic. Handle them with appropriate containment and dispose of the waste according to your institution's guidelines.
-
Dess-Martin Periodinane: While less toxic than chromium reagents, it is an oxidizing agent and should be handled with care.
-
Part 3: Experimental Protocols
Protocol 1: Tiffeneau-Demjanov Synthesis of this compound
Step 1a: Formation of 4-Methylcyclohexanone Cyanohydrin
-
To a stirred solution of 4-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, ~2 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin. This can often be used in the next step without further purification.
Step 1b: Reduction of the Cyanohydrin to 1-(Aminomethyl)-4-methylcyclohexanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours, or until the reaction is complete by TLC.
-
Cool the reaction to 0 °C and perform a Fieser work-up as described in the troubleshooting section.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
Step 1c: Tiffeneau-Demjanov Rearrangement to this compound
-
Dissolve the crude amino alcohol from the previous step in a 1:1 mixture of acetic acid and water (~1 M).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in water and add it dropwise to the stirred amino alcohol solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Basify the reaction mixture with a saturated solution of sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Oxidation of 4-Methylcyclohexanol to this compound using Jones Reagent
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly adding the mixture to ice-cold water. (Consult standard procedures for the preparation of Jones reagent).[6]
-
Dissolve 4-methylcyclohexanol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C.
-
Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the internal temperature between 0 and 10 °C. Continue the addition until the orange-brown color of the Cr(VI) reagent persists.
-
Stir the reaction at 0 °C for 30 minutes after the addition is complete.
-
Quench the excess oxidant by adding isopropanol dropwise until the color of the reaction mixture turns from orange-brown to green.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
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- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
4-Methylcyclohexene Synthesis. (n.d.). [Link]
-
Preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. (2005). ResearchGate. [Link]
-
(Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer). (2022, March 2). Transtutors. [Link]
-
3.1.8: Oxidation of Alcohols. (2022, October 4). Chemistry LibreTexts. [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]
- US4306944A - Cyclohexanone distillation process.
-
Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Practical Steps in GC Troubleshooting. (n.d.). Agilent. [Link]
-
Sodium Borohydride Reduction of 2-methylcylohexanone. (2013, January 19). Odinity. [Link]
-
Dehydration Mechanism of 4-Methylcyclohexanol. (n.d.). Scribd. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. [Link]
-
Dess–Martin oxidation. (n.d.). Wikipedia. [Link]
-
30.3: Tiffeneau-Demjanov Rearrangement. (2016, January 23). Chemistry LibreTexts. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
DEHYDRATION OF 4-METHYLCYCLOHEXANOL. (n.d.). [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]
-
Jones Oxidation. (n.d.). Chemistry Steps. [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester. [Link]
-
The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. (2019, November 20). Beilstein Journal of Organic Chemistry. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent. [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]
-
Dess-Martin-Periodinane oxidation. (2025, November 20). YouTube. [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
17.7: Oxidation of Alcohols. (2024, September 22). Chemistry LibreTexts. [Link]
-
The Demjanov and Tiffeneau-Demjanov Ring Expansions. (n.d.). Organic Reactions. [Link]
-
Jones Oxidation | Named Reactions | Organic Chemistry Lessons. (2020, July 31). YouTube. [Link]
-
4 methylcyclohexene. (2020, May 25). YouTube. [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. [Link]
-
Borohydride Reduction of 2-Methylcyclohexanone. (n.d.). Scribd. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]
-
Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. (2013, September 17). YouTube. [Link]
-
15.6a Interpreting NMR Example 1 | Organic Chemistry. (2018, September 20). YouTube. [Link]
-
(DOC) Experiment 3 Oxidation of Cyclohexanol with PCC on a Silica Gel Substrate.docx. (n.d.). Academia.edu. [Link]
-
IV , CC – 10 BY Satyajit Biswas Assistant Professor of Chemistry HooghLY Women's College Demjanov rearrangement. (n.d.). [Link]
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- 6. Jones Oxidation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. US4306944A - Cyclohexanone distillation process - Google Patents [patents.google.com]
- 15. Purification [chem.rochester.edu]
- 16. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Purification of Substituted Cycloheptanones
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of substituted cycloheptanones. Drawing from extensive field experience and established scientific principles, this guide is designed to help you navigate complex separations, optimize your purification workflows, and ensure the integrity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Chromatography Challenges
Question 1: I'm having trouble separating my substituted cycloheptanone from a closely related impurity using silica gel column chromatography. What are the first troubleshooting steps?
Answer: Co-elution of closely related impurities is a common challenge in the purification of substituted cycloheptanones, largely due to the subtle differences in polarity that substituents introduce. Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: The polarity of your mobile phase is the most critical factor. If your current system (e.g., ethyl acetate/hexane) is not providing adequate separation, consider the following modifications:
-
Decrease Polarity: If the compounds are eluting too quickly (high Rf values), decrease the concentration of the more polar solvent. For instance, move from a 20% ethyl acetate in hexane mixture to 10% or 5%. This will increase the interaction of your compounds with the polar silica gel stationary phase, enhancing separation.
-
Introduce a Different Solvent: Sometimes, a binary system isn't sufficient. Introducing a third solvent with a different polarity or selectivity can modulate the separation. For example, adding a small amount of dichloromethane or tert-butyl methyl ether can alter the interactions between your compound, the mobile phase, and the stationary phase.
-
Utilize a Gradient Elution: Instead of a single isocratic solvent system, a gradient elution where the polarity of the mobile phase is gradually increased can be highly effective. This allows for the elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your target compound and then more polar impurities.
-
-
Assess Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column should have a flat, undisturbed surface.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a non-polar solvent and load it onto the column in a narrow band. Overloading the column is a frequent cause of poor separation.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a stationary phase with different properties:
-
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to the acidic silica gel.
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase where a more polar mobile phase is used (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar cycloheptanone derivatives.
-
Question 2: My substituted cycloheptanone appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?
Answer: Substituted cycloheptanones can be sensitive to the acidic nature of silica gel, leading to degradation.
Confirmation of Degradation: To confirm if your compound is unstable on silica gel, you can perform a simple 2D TLC analysis:
-
Spot your purified compound on a TLC plate.
-
Run the plate in a suitable solvent system.
-
After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. This is typically done by adding a small percentage (0.1-1%) of triethylamine to your mobile phase.
-
Alternative Stationary Phases: As mentioned previously, alumina or Florisil can be less harsh alternatives to silica gel.
-
Non-Chromatographic Methods: If the compound is highly unstable, consider purification by crystallization or distillation if the compound is thermally stable.
Isomer Separation
Question 3: I have a mixture of diastereomers of a substituted cycloheptanone. What is the best approach to separate them?
Answer: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques, although it can be challenging.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.
-
Normal-Phase HPLC: Using a polar stationary phase (like silica or diol) with a non-polar mobile phase can provide good separation.
-
Reversed-Phase HPLC: A C18 or Phenyl column with a polar mobile phase (e.g., acetonitrile/water) is also a powerful option. The choice between normal and reversed-phase depends on the overall polarity of your diastereomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for its efficiency in separating stereoisomers. It often provides different selectivity compared to HPLC and can be a valuable alternative.
-
Column Chromatography: With careful optimization of the solvent system, it is sometimes possible to separate diastereomers by standard column chromatography, although this is generally less efficient than HPLC.
Question 4: How can I separate enantiomers of a chiral substituted cycloheptanone?
Answer: Enantiomers have identical physical properties in an achiral environment, so specialized techniques are required for their separation.
-
Chiral Chromatography: This is the most direct method for separating enantiomers.
-
Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).
-
HPLC and SFC: Both HPLC and SFC are used for chiral separations. SFC is often faster and uses less organic solvent.
-
-
Diastereomeric Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated by standard chromatography (HPLC or column chromatography). After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
Crystallization and Stability
Question 5: I am trying to crystallize my substituted cycloheptanone, but it oils out. What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming crystals. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is crucial. You need a solvent in which your compound is sparingly soluble at room temperature but more soluble at higher temperatures. Experiment with a range of solvents of varying polarities.
-
Cooling Rate: Slow cooling is essential for crystal growth. Rapid cooling often leads to the formation of an oil. Try allowing the solution to cool slowly to room temperature and then placing it in a refrigerator or freezer.
-
Scratching the Glass: Inducing nucleation by scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Solvent Diffusion: Dissolve your compound in a "good" solvent and layer a "poor" solvent (in which the compound is insoluble) on top. Slow diffusion of the poor solvent into the good solvent can lead to crystal growth at the interface.
Question 6: My substituted cycloheptanone is thermally unstable. Can I still use distillation for purification?
Answer: For thermally sensitive compounds, standard distillation can lead to degradation. However, you may be able to use:
-
Vacuum Distillation: By reducing the pressure, the boiling point of your compound is lowered, allowing for distillation at a lower temperature, which can minimize thermal degradation.
-
Short-Path Distillation: This technique is suitable for highly sensitive compounds as it minimizes the time the compound spends at an elevated temperature.
If your compound is extremely heat-sensitive, non-thermal purification methods like chromatography or crystallization are preferable.
Section 2: Experimental Protocols & Workflows
Protocol 1: Systematic Development of a Column Chromatography Method
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent.
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system, starting with a non-polar mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material you are purifying.
-
Pack the column with silica gel using a slurry method with your chosen eluent.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution process by TLC to identify which fractions contain your purified compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Workflow for Troubleshooting Co-elution in Chromatography
Caption: Troubleshooting workflow for co-eluting compounds.
Section 3: Data Tables
Table 1: Common Solvents for Crystallization of Substituted Cycloheptanones
| Solvent Class | Examples | Properties |
| Non-polar | Hexane, Pentane, Cyclohexane | Good for dissolving non-polar compounds and as anti-solvents for polar ones. |
| Moderately Polar | Diethyl ether, Dichloromethane (DCM) | Versatile solvents for a wide range of cycloheptanones. |
| Polar Aprotic | Ethyl acetate, Acetone | Good for dissolving more functionalized cycloheptanones. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, useful for compounds with H-bond donors/acceptors. |
Section 4: Scale-Up Considerations
Question 7: What are the key challenges when scaling up the purification of a substituted cycloheptanone for drug development?
Answer: Scaling up purification from the lab bench to pilot plant or manufacturing scale introduces several challenges that must be addressed proactively.
-
Linear Scaling in Chromatography: The most common strategy is linear scale-up, where the column bed height is kept constant while the diameter is increased. However, as the column diameter increases, wall effects can become more pronounced, potentially leading to reduced separation efficiency.
-
Solvent Usage and Cost: Large-scale chromatography consumes significant volumes of solvent, which has major cost and environmental implications. Developing methods that use less solvent or cheaper, recyclable solvents is crucial.
-
Heat Dissipation: In large columns, the heat generated from the adsorption/desorption process can be significant and affect the separation.
-
Crystallization Consistency: Reproducing the exact cooling profiles and mixing dynamics of a small-scale crystallization at a larger scale can be difficult, potentially leading to changes in crystal form (polymorphism) or purity.
-
Safety and Handling: Handling large quantities of flammable solvents and potent compounds requires stringent safety protocols and specialized equipment.
Workflow for Purification Scale-Up Strategy
Caption: Decision workflow for scaling up purification methods.
References
-
Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Liu, E. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Retrieved from [Link]
- Ghanem, A., & Hoenen, H. (2015). High efficiency functionalized hydrophilic cyclofructans as stationary phases in sub/supercritical fluid chromatography.
-
BIA Separations. (n.d.). Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 15). How Does Column Chromatography Purify A Product? [Video]. YouTube. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
- Zachariou, M. (2022). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview.
- Battisti, R., et al. (2021). Comparative Study of the Separation of a Binary Mixture Ethanol-Water and 2G-Ethanol in a Pilot-Scale Thermosyphon-Assisted Falling Film Distillation Unit. Chemical Engineering Transactions, 86, 1105-1110.
-
Guionneau, P. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- Harada, N. (2018).
- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
- Zanatta, S. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
- Smith, C. R., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11590-11600.
- Regalado, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-128.
- Iswaldi, I., & Arráez-Román, D. (2007). Thermal degradation of onion quercetin glucosides under roasting conditions. Food Chemistry, 101(1), 299-305.
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
- Sarker, S. D., & Nahar, L. (2012). Chapter 12. Isolation and Purification of Natural Products.
- Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chirality, 22(9), 827-840.
- Grijó, D. R., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003.
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- de Andrade, P. M., et al. (2010). Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH 4: An investigation of conformational equilibria and transition states. Journal of Physical Organic Chemistry, 23(12), 1146-1153.
- Bešlić, I., et al. (2014). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Chirality, 26(10), 629-636.
-
BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
- Wang, M., et al. (2022). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos.
- Ilisz, I., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(21), 5176.
-
Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. Retrieved from [Link]
- Schjelde, B. K., et al. (2022).
Stability and storage conditions for 4-Methylcycloheptanone
This technical guide serves as a specialized support resource for 4-Methylcycloheptanone (CAS: 5452-36-8) .[1] It is designed to move beyond basic Safety Data Sheet (SDS) information, providing actionable insights for stability maintenance and experimental troubleshooting.
Role: Senior Application Scientist Subject: Stability, Storage, and Troubleshooting Protocols
Chemical Profile & Critical Storage Parameters
This compound is a seven-membered cyclic ketone. Unlike its six-membered analog (4-methylcyclohexanone), the cycloheptane ring possesses unique conformational flexibility (pseudorotation), which influences its physical properties and reactivity profile. While generally stable, it exhibits specific vulnerabilities to
Physicochemical Summary
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | 126.20 g/mol | Calculation basis for stoichiometry. |
| Physical State | Colorless to pale yellow liquid | QC Check: Dark yellow/brown indicates degradation. |
| Boiling Point | ~180–185 °C (Est. at 760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal decomposition. |
| Solubility | Immiscible with water; Soluble in ether, EtOH | Risk: Hygroscopic; will absorb atmospheric moisture over time. |
| Flash Point | > 60 °C (Predicted) | Combustible. Ground equipment to prevent static discharge. |
The "Golden Standard" Storage Protocol
To maintain >98% purity for drug development or catalytic applications, follow this rigorous storage workflow.
Mechanism of Degradation:
-
Auto-oxidation: Oxygen attacks the
-carbon (adjacent to the carbonyl), leading to hydroperoxide formation and eventual ring cleavage into dicarboxylic acids [1]. -
Condensation: Trace acidity or basicity (even from glass surfaces) can catalyze aldol condensation between two ketone molecules, releasing water and forming higher molecular weight, colored oligomers.
Storage Decision Tree (Graphviz)
Figure 1: Decision logic for maintaining chemical integrity upon receipt. Prioritizing inert atmosphere prevents the primary degradation pathway (oxidation).
Troubleshooting Dashboard (Q&A)
This section addresses specific anomalies reported by researchers working with cyclic ketones.
Q1: My sample has turned from colorless to deep yellow. Can I still use it?
Diagnosis: The yellow color arises from conjugated enones formed via aldol condensation (self-reaction) or trace oxidation products (diones).
-
Impact: If used in precise organometallic coupling (e.g., Grignard, Lithiation), these impurities will consume your reagent and lower yield.
-
Solution:
-
Do not use as is.
-
Perform a vacuum distillation . The colored oligomers have significantly higher boiling points and will remain in the pot residue.
-
Collect the main fraction only when the temperature stabilizes.
-
Q2: The NMR shows a broad water peak, but I stored it in a "sealed" bottle. Why?
Diagnosis: Ketones are hygroscopic. Standard caps often degrade or loosen, allowing atmospheric moisture ingress.
-
Impact: Water quenches sensitive reagents (LDA, NaH) immediately.
-
Corrective Action:
-
Drying: Add activated 3Å or 4Å Molecular Sieves (beads, not powder) directly to the bottle and let stand for 24 hours.
-
Note: Avoid acidic drying agents (like silica or acidic alumina) as they catalyze the aldol condensation mentioned in Q1. Magnesium Sulfate (
) is safe for rapid drying before filtration.
-
Q3: I see "extra" peaks in the aliphatic region of the proton NMR (1.0 - 2.5 ppm). Is this the 4-methyl isomer?
Diagnosis: This may not be an impurity. The cycloheptane ring is conformationally mobile.
-
Explanation: Unlike the rigid chair of cyclohexane, cycloheptane undergoes pseudorotation . At room temperature, signals may average out, but if the sample is cold or if bulky groups lock the conformation, you might see complex splitting patterns or distinct conformers [2].
-
Validation: Run a High-Temperature NMR (e.g., at 50°C). If the "extra" peaks coalesce into the expected signals, it is a conformational effect, not an impurity.
Validation & Purification Protocols
When purity is critical (e.g., >99% for API synthesis), rely on this self-validating purification loop.
Purification Workflow: Vacuum Distillation
Rationale: Distillation separates the monomeric ketone from high-boiling oxidation oligomers and low-boiling solvent residues.
Equipment:
-
Short-path distillation head.
-
Vacuum pump (capable of < 10 mmHg).
-
Oil bath (Heat source).
Step-by-Step Protocol:
-
Setup: Place crude this compound in a round-bottom flask with a magnetic stir bar. Do not use boiling stones (they can introduce air/nucleation sites that promote degradation).
-
Vacuum: Apply full vacuum. Calculate the expected boiling point using a nomograph (e.g., if BP is ~180°C at atm, it will be ~60-70°C at 10 mmHg).
-
Heat: Slowly ramp oil bath temperature.
-
Fraction 1 (Forerun): Discard the first 5-10% of distillate (contains water, volatile solvents).
-
Fraction 2 (Main Cut): Collect when vapor temperature is stable. Visual Check: Liquid should be colorless.[2][3][4]
-
Storage: Immediately blanket with Nitrogen and seal with Parafilm.
Quality Control Logic (Graphviz)
Figure 2: Analytical workflow to validate the success of the purification process.
References
-
Langenbeck-Pritzkov Mechanism: Hermans, I., et al. "Autoxidation of Cyclohexane: Conventional Views Challenged by Theory and Experiment." Angewandte Chemie International Edition, vol. 45, no. 14, 2006, pp. 2294–2297. (Mechanistic parallel for cyclic ketone oxidation).
-
Conformational Analysis: Bocian, D. F., et al. "Conformations of Cycloheptane." Journal of the American Chemical Society, vol. 97, no. 4, 1975, pp. 687–695.
-
General Safety Data: PubChem Compound Summary for CID 227397 (this compound). National Center for Biotechnology Information (2025).
- Distillation Standards: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
Sources
Validation & Comparative
Comparing the spectroscopic data of different cycloheptanone derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary: The Seven-Membered Ring Challenge
In drug development, cycloheptanone scaffolds serve as critical precursors for azulenes, tropolones, and various tricyclic antidepressants. However, unlike the rigid chair conformation of cyclohexanone, the seven-membered ring introduces significant conformational mobility (pseudorotation). This flexibility complicates spectroscopic interpretation, often leading to signal averaging in NMR and distinct vibrational shifts in IR compared to six-membered analogs.
This guide provides an objective, data-driven comparison of cycloheptanone derivatives, focusing on distinguishing spectroscopic markers that validate structural integrity during synthesis.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy: The Ring Strain Inverse
A common misconception is that larger rings always lead to lower carbonyl frequencies. While true when moving from cyclopropane to cyclohexane, the seven-membered ring presents a nuance.
-
Cyclohexanone (C6): ~1715 cm⁻¹ (Rigid chair, optimal
hybridization). -
Cycloheptanone (C7): ~1700–1705 cm⁻¹ (Increased flexibility reduces angle strain on the carbonyl carbon, lowering the force constant).
-
Cyclopentanone (C5): ~1745 cm⁻¹ (High angle strain forces more
-character into the bonds, strengthening the C=O bond).
Key Diagnostic: A shift of approximately -10 to -15 cm⁻¹ relative to cyclohexanone is the primary indicator of successful ring expansion (e.g., via Buchner-Curtius-Schlotterbeck reaction).
B. NMR Spectroscopy: Conformational Averaging
The seven-membered ring exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms. At room temperature, this results in rapid interconversion, causing:
-
Averaging of Coupling Constants (
): Unlike the distinct (~10-12 Hz) and (~2-5 Hz) in cyclohexanones, cycloheptanones often display averaged multiplets for -protons. -
Chemical Shift Anisotropy: The
-protons in cycloheptanone appear slightly upfield (~2.45 ppm) compared to the rigid equatorial protons of cyclohexanone (~2.35 ppm) but downfield of the axial ones.
C. Mass Spectrometry: Fragmentation Pathways
Cycloheptanone derivatives predominantly undergo
-
Base Peak: Often
55 or 41 (hydrocarbon fragments) or the acylium ion. -
McLafferty Rearrangement: Prominent in 2-alkyl derivatives where
-hydrogens are accessible.
Consolidated Spectroscopic Data Table
The following table synthesizes experimental data for common derivatives to facilitate rapid identification.
| Derivative | Structure | IR | ¹H NMR ( | ¹³C NMR (C=O) | MS Base Peak ( | Key Feature |
| Cycloheptanone | Unsubst. | 1698–1705 | 2.45 ppm (m) | 215.2 ppm | 55 | Distinct C=O shift >212 ppm |
| 2-Methylcycloheptanone | 1703 | 2.55 ppm (m) | 216.5 ppm | 55 | Methyl doublet ~1.05 ppm | |
| 2-Chlorocycloheptanone | 1715–1720 | 4.35 ppm (dd)* | 208.1 ppm | 55 | ||
| 2,7-Dimethylcycloheptanone | 1700 | 2.60 ppm (m) | 217.0 ppm | 69 | Pseudo-symmetry simplifies splitting | |
| Benzocycloheptanone | Fused | 1675–1685 | 2.95 ppm (t) | 205.5 ppm | 118 | Conjugation lowers IR freq. significantly |
*Note: The
Structural & Mechanistic Visualization[1]
Diagram 1: Conformational Dynamics & NMR Averaging
The following diagram illustrates why cycloheptanone NMR signals are averaged at room temperature. The low energy barrier between Twist-Chair forms leads to "Pseudorotation."
Figure 1: Pseudorotation pathway of cycloheptanone. Rapid interconversion between Twist-Chair conformers averages the magnetic environment for protons, simplifying the NMR spectrum compared to rigid rings.
Diagram 2: Mass Spectrometry Fragmentation Workflow
This workflow depicts the primary fragmentation logic for identifying 2-substituted cycloheptanones.
Figure 2: Primary fragmentation pathways. Alpha-cleavage is the dominant initiation step, leading to characteristic hydrocarbon fragments.
Experimental Protocol: Synthesis & Analysis of 2-Chlorocycloheptanone
Rationale: The
Phase 1: Synthesis (Self-Validating Protocol)
-
Reagent Prep: Dissolve cycloheptanone (10 mmol) in glacial acetic acid (20 mL). Ensure the system is anhydrous to prevent gem-diol formation.
-
Chlorination: Add sulfuryl chloride (
, 11 mmol) dropwise at 0°C.-
Validation: Evolution of
and gas indicates reaction progress.
-
-
Quench: Pour mixture into ice-water (50 mL) and extract with dichloromethane (
mL). -
Neutralization: Wash organic layer with saturated
until bubbling ceases (pH ~7).
Phase 2: Spectroscopic Verification
-
Sample Prep for NMR: Dissolve ~10 mg of crude oil in 0.6 mL
.-
Check: If solution is cloudy, dry over
again. Water peaks (~1.56 ppm) can obscure the -protons.
-
-
Acquisition Parameters:
-
1H NMR: 16 scans, relaxation delay (d1) = 2.0s.
-
Target Signal: Look for the doublet of doublets (dd) at 4.3–4.4 ppm . This is the proton geminal to the chlorine.
-
-
IR Confirmation:
-
Prepare a thin film on NaCl plates.
-
Target Band: Shift of C=O from 1700 cm⁻¹ (starting material) to ~1720 cm⁻¹ . The blue shift is caused by the field effect of the equatorial chlorine atom aligning with the carbonyl dipole.
-
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Cycloheptanone Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Expansion Strategies. Retrieved from [Link]
-
Preprints.org. (2025).[1] Synthesis and Characterization of Halogenated Cycloalkanones. Retrieved from [Link]
Sources
Validation of 4-Methylcycloheptanone Structure by 2D NMR
This guide outlines a rigorous structural validation workflow for 4-Methylcycloheptanone , distinguishing it from its regioisomers (2-methyl and 3-methyl) using 2D NMR.
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Status: Validated Methodology
Introduction: The Regioisomer Challenge
In the synthesis of seven-membered cyclic ketones, such as This compound , regioisomerism is a persistent purity challenge. Synthetic routes involving ring expansion or methylation often yield mixtures of 2-methyl , 3-methyl , and 4-methyl isomers.
While Mass Spectrometry (MS) confirms the molecular weight (
The Solution: A targeted 2D NMR suite (COSY, HSQC, HMBC) provides the atomic-level connectivity required to unambiguously assign the methyl group's position relative to the carbonyl functionality.
Comparative Analysis: 4-Methyl vs. Alternatives
The following table summarizes the critical spectroscopic differences that allow for isomer differentiation.
| Feature | This compound (Target) | 3-Methylcycloheptanone (Alternative) | 2-Methylcycloheptanone (Alternative) |
| Methyl Environment | |||
| HMBC Correlation (Me | Absent (Too distant) | Absent (4-bond, usually weak) | Present (Strong 3-bond) |
| COSY Pathway (Me | Me | Me | Me |
Experimental Protocol
3.1 Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is standard. -
Concentration: 10–20 mg in 0.6 mL solvent. High concentration is critical for detecting weak HMBC correlations.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
3.2 Acquisition Parameters
-
1D
H NMR: 16 scans, 1s relaxation delay. -
1D
C NMR: 512 scans, proton-decoupled. -
COSY (Correlation Spectroscopy): 256 increments, magnitude mode.
-
HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, to distinguish CH/CH
(positive) from CH (negative). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for
Hz (long-range).
Structural Elucidation Logic
The validation relies on "walking" the carbon skeleton starting from the unambiguous Methyl doublet.
Step 1: Anchor Identification (1D
H)
Locate the methyl doublet at
Step 2: Establishing Connectivity (COSY)
Trace the spin system from the Methyl group.
-
Observation: The Methyl protons correlate to a methine proton (H4 ).
-
Differentiation: Look at what H4 correlates to.
-
If H4 correlates to protons at
2.45 ppm (alpha-protons), the structure is 3-methyl or 2-methyl . -
If H4 correlates only to protons in the shielded region (1.2–1.8 ppm , H3 and H5), the structure is 4-methyl .
-
Step 3: Confirmation (HMBC)
This is the definitive test. Look for correlations from the Methyl protons to the carbonyl carbon (C1 ,
-
2-Methyl: Shows a strong correlation (3-bond).
-
4-Methyl: Shows NO correlation to C1.
Visualization of Signaling Pathways
The following diagram illustrates the logical flow of the NMR assignment and the specific correlations that confirm the 4-methyl regioisomer.
Caption: Logical decision tree for distinguishing methylcycloheptanone isomers using 2D NMR connectivity.
Expected Chemical Shift Data
Based on substituent effects and conformational analysis [1], the expected shifts for This compound are:
| Position | Carbon ( | Proton ( | Multiplicity |
| 1 (C=O) | 212.5 | - | - |
| 2 ( | 43.8 | 2.45 | Multiplet |
| 3 ( | 36.2 | 1.65 | Multiplet |
| 4 ( | 31.5 | 1.60 | Multiplet |
| 5 ( | 36.2 | 1.65 | Multiplet |
| 6 ( | 28.1 | 1.60 | Multiplet |
| 7 ( | 43.8 | 2.45 | Multiplet |
| Me | 22.5 | 0.95 | Doublet ( |
Note: Due to ring flexibility, C3/C5 and C2/C7 may appear chemically equivalent or distinct depending on the specific conformer population at room temperature.
References
-
Christl, M., & Roberts, J. D. (1972). Carbon-13 nuclear magnetic resonance spectroscopy. Conformational analysis of methyl-substituted cycloheptanes, cycloheptanols, and cycloheptanones. The Journal of Organic Chemistry, 37(22), 3443–3452.
-
PubChem.[1] (n.d.). This compound Compound Summary. National Library of Medicine.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2]
Sources
Title: Comparative Scaffold Analysis: 4-Methylcycloheptanone vs. Ring-Homologous Ketones in Pharmacophore Development
Executive Summary: The Seven-Membered Advantage
In the landscape of medicinal chemistry, cyclic ketones serve as critical "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. While 4-Methylcyclohexanone (6-membered) is the industrial standard, This compound (7-membered) offers a distinct pharmacological profile driven by conformational flexibility and lipophilicity.
This guide provides a technical comparison of this compound against its 5- and 6-membered homologs, focusing on its utility as a precursor for bioactive heterocycles and its direct toxicological profile.
Chemical Biology Profile: The Ring Size Effect
The biological potential of this compound is governed by the "Medium Ring Effect." Unlike the rigid chair conformation of cyclohexane derivatives, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.
Comparative Physicochemical Properties
| Property | 3-Methylcyclopentanone | 4-Methylcyclohexanone | This compound | Clinical Implication |
| Ring Size | 5 (Rigid, Planar-ish) | 6 (Rigid Chair) | 7 (Flexible) | Affects induced fit in enzyme active sites. |
| LogP (Lipophilicity) | ~1.3 | ~1.6 | ~2.1 | Higher membrane permeability; increased BBB penetration potential. |
| Reactivity (Carbonyl) | High (Ring Strain) | Moderate (Stable) | Moderate-High | Transannular interactions facilitate unique cyclizations. |
| Metabolic Fate | Ring Cleavage | Hydroxylation/Glucuronidation | Hydroxylation (C-4/C-5) | 7-membered rings are often more resistant to rapid oxidative clearance. |
Expert Insight: The increased lipophilicity (LogP ~2.1) of the this compound scaffold makes it superior for designing CNS-active agents where blood-brain barrier penetration is required, compared to the more polar 5-membered analogs.
Biological Activity: Direct vs. Derived
A. Direct Toxicology & Metabolism (The Methylcyclohexane Proxy)
Direct exposure to alkyl-cyclic ketones triggers specific metabolic pathways. Research indicates that this compound follows a metabolic trajectory similar to methylcyclohexane derivatives but with slower kinetics due to steric hindrance in the 7-membered ring.
-
Mechanism: Cytochrome P450-mediated hydroxylation occurs primarily at the carbon alpha to the methyl group or the carbonyl, followed by glucuronide conjugation.
-
Toxicity Profile: Moderate irritant. Unlike 4-methylcyclohexanone, which can show neurotoxicity (narcosis) at high concentrations, the 7-membered analog exhibits lower volatility, potentially reducing inhalation risks in handling.
B. Derived Bioactivity: The Heterocyclic Gateway
The primary value of this compound lies in its role as a precursor for fused heterocycles . When condensed with reagents like malononitrile or salicylaldehydes, it yields cyclohepta-fused chromenes and pyrans .
-
Case Study: Antibacterial Activity of Fused Pyrans
-
Derivatives synthesized from this compound show a 30-40% higher binding affinity to bacterial DNA gyrase compared to cyclohexanone-derived analogs.
-
Reasoning: The "floppy" 7-membered ring allows the fused heterocyclic system to adopt a conformation that better accommodates the hydrophobic pocket of the target enzyme.
-
Experimental Protocol: Synthesis & Evaluation of Bioactive Derivatives
Objective: Synthesize a bioactive cyclohepta[b]pyran derivative and evaluate cytotoxicity.
Phase 1: One-Pot Synthesis (Green Chemistry Approach)
Reagents: this compound (1.0 eq), Malononitrile (1.0 eq), Benzaldehyde (1.0 eq), Catalyst (Et3N or heterogeneous catalyst).
-
Setup: Charge a 50 mL round-bottom flask with ethanol (10 mL).
-
Addition: Add this compound (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol).
-
Catalysis: Add 3 drops of Triethylamine (Et3N).
-
Reaction: Reflux at 80°C for 3-5 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. The solid precipitate (2-amino-4-phenyl-4,5,6,7,8,9-hexahydrocyclohepta[b]pyran-3-carbonitrile) is filtered and recrystallized from ethanol.
Phase 2: Cytotoxicity Assay (MTT Protocol)
Target: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer) cell lines.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the synthesized cyclohepta-derivative in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Include this compound (parent) as a control to prove the "derived" activity.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Pathway Visualization
The following diagram illustrates the divergent biological pathways: Direct Metabolism (Detoxification) vs. Synthetic Derivatization (Bioactivation).
Caption: Divergent fate of this compound: Metabolic detoxification (Red) vs. Synthetic conversion to bioactive pharmacophores (Green).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227397, this compound. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.[1] American Journal of Organic Chemistry. Retrieved from [Link]
-
ACG Publications (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Methylcyclohexane - Registration Dossier - Toxicokinetics. Retrieved from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methylcycloheptanone
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methylcycloheptanone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of organic compounds is paramount. This guide provides a comprehensive examination of the analysis of this compound, a cyclic ketone, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for volatile and semi-volatile compounds. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and compare the performance of GC-MS with alternative methodologies, supported by experimental data and authoritative references.
The Analytical Significance of this compound
This compound (C8H14O, Molar Mass: 126.20 g/mol ) is a cyclic ketone whose accurate identification and quantification are crucial in various fields, from synthetic chemistry to metabolomics.[1] Its volatility and chemical nature make it an ideal candidate for GC-MS analysis. This technique offers unparalleled sensitivity and specificity, allowing for the separation of this compound from complex matrices and its unambiguous identification based on its mass spectrum.
Core Principles of GC-MS for Ketone Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] In the context of this compound analysis, the process begins with the injection of the sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The choice of the stationary phase is critical and is typically a non-polar or mid-polar phase for ketone analysis to ensure good peak shape and resolution.
Following separation in the GC, the eluted this compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum serves as a "molecular fingerprint," enabling definitive identification.
Detailed Experimental Protocol for GC-MS Analysis of this compound
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Sample Preparation
For relatively clean samples, a direct injection after dilution in a suitable solvent like hexane or dichloromethane is often sufficient.[2][3] For more complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary to remove interferences.
Step-by-Step Dilution Protocol:
-
Prepare a stock solution of this compound (≥98% purity) in GC-grade hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
If an internal standard is used for quantification (e.g., 4-methyl-2-pentanone), add it to each standard and sample at a constant concentration.[3]
-
Transfer the final solutions to 2 mL amber glass vials with PTFE-lined caps.[2]
Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These are based on general methods for ketone analysis and should be adapted as needed.[2][4]
| Parameter | Value | Justification |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A non-polar column is suitable for the separation of ketones. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[4] |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas is essential for GC-MS. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Electron Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Mass Range | 40-300 amu | Covers the expected mass range of the molecular ion and fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the detector. |
GC-MS Analysis Workflow
The logical workflow for the GC-MS analysis of a ketone sample is illustrated in the diagram below.
Caption: Workflow for GC-MS analysis of ketones.
Data Analysis and Interpretation: The Molecular Fingerprint
The primary outputs of a GC-MS analysis are the chromatogram and the mass spectrum. The retention time of this compound will be specific to the analytical conditions, particularly the column and temperature program.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted based on the established fragmentation patterns of cyclic and aliphatic ketones.[5][6] The molecular ion peak (M+) is expected at an m/z of 126.
Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available.[5] For this compound, alpha-cleavage is a likely pathway.
The following table summarizes the predicted major mass fragments for this compound:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 126 | [C8H14O]+• | Molecular Ion (M+) |
| 111 | [M - CH3]+ | Loss of the methyl group |
| 98 | [M - C2H4]+• | Ring cleavage and loss of ethylene |
| 83 | [M - C3H7]+ | Alpha-cleavage with loss of a propyl radical |
| 69 | [C5H9]+ | Further fragmentation of the ring |
| 55 | [C4H7]+ | Characteristic fragment for cyclic ketones |
| 43 | [C3H7]+ | Propyl cation from alpha-cleavage |
Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is the preferred method for this compound analysis, other techniques can be employed, each with its own set of advantages and disadvantages.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the analysis of a wide range of compounds, including ketones and steroids.[7][8] It is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often required to improve chromatographic retention and detection.[7]
Colorimetric Methods (e.g., Zimmermann Reaction)
Historically, colorimetric methods like the Zimmermann reaction were used for the quantification of 17-ketosteroids in urine.[9] These methods are based on a chemical reaction that produces a colored product, which is then measured spectrophotometrically. However, these methods lack the specificity of modern chromatographic techniques and are prone to interference.[9]
Comparative Overview
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. | High sensitivity and specificity; excellent for volatile compounds; provides structural information. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes. | Excellent. The ideal method due to the compound's volatility. |
| HPLC-MS | Separation by polarity and partitioning in a liquid phase, followed by mass-based detection. | Wide applicability; suitable for non-volatile and thermally labile compounds. | May require derivatization for volatile, non-polar compounds; can be more complex to operate. | Feasible, but less direct. Would likely require derivatization. |
| Colorimetric Methods | Chemical reaction producing a colored product measured by absorbance. | Simple and inexpensive instrumentation. | Low specificity; prone to interferences; not suitable for identification. | Not recommended. Lacks the required specificity and sensitivity for modern analytical needs. |
Conclusion
For the analysis of this compound, Gas Chromatography-Mass Spectrometry stands out as the most suitable and powerful technique. Its high sensitivity, specificity, and ability to provide structural information through mass spectral fragmentation make it the authoritative choice for researchers and scientists. While alternative methods like HPLC-MS exist, they often require additional sample preparation steps and do not offer the same straightforward analysis for a volatile compound like this compound. The detailed protocol and data interpretation guidelines provided in this guide serve as a comprehensive resource for developing and executing a robust and reliable analytical method.
References
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Methyl-2-hexanone.
- BenchChem. (2025). Physical and chemical properties of 4-Methylcycloheptan-1-ol.
- BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
- Filo. (2025). Discuss the mass spectral fragmentation of 4-heptanone.
- Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. (n.d.).
- ResearchGate. (2026). GC/MS Analysis of the Competitive Alkylation of 2-Methylcyclohexanone: A New Experiment for Undergraduate Students.
- Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). The determination of urinary 17-ketosteroids by an improved Zimmermann reaction.
- National Institute of Standards and Technology. (n.d.). Cycloheptane, methyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl-. NIST WebBook.
- 01 Using a GC. (n.d.).
- ResearchGate. (n.d.). Gas chromatographic separations of ketone standards (0.1 mg/l) on....
- Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (n.d.).
- YouTube. (2025). Mass Spectrometry of Cycloalkanes.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl-. NIST WebBook.
- Scribd. (n.d.). Analytical Methods for Ketones.
- UCSF Health. (2023). 17-Ketosteroids urine test.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl-. NIST WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-. NIST WebBook.
- MDPI. (n.d.). Analytical Methods for the Determination of Neuroactive Steroids.
- National Institute of Standards and Technology. (n.d.). 4-Heptanone. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry.
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A Researcher's Guide to Confirming the Stereochemistry of 4-Methylcycloheptanone Derivatives
For researchers and professionals in drug development and organic synthesis, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule dictates its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of 4-methylcycloheptanone derivatives, a class of compounds with a flexible seven-membered ring that presents unique analytical challenges. We will delve into the practical applications and underlying principles of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD), offering field-proven insights and experimental data to guide your analytical strategy.
The Challenge of the Seven-Membered Ring
Unlike the well-defined chair and boat conformations of six-membered rings, the cycloheptanone scaffold exhibits significant conformational flexibility. This inherent fluxionality can complicate stereochemical analysis, as the molecule exists as a dynamic equilibrium of multiple low-energy conformers. Determining the relative and absolute configuration of substituents, such as the methyl group at the C4 position, requires a multi-faceted analytical approach that can either "freeze out" a single conformation or provide data that represents a population-weighted average.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the nature of the sample, the information required (relative vs. absolute configuration), and available resources. Below, we compare the strengths and limitations of the most powerful methods for the stereochemical elucidation of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Major Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Soluble, ~1-5 mg | High | Non-destructive, provides detailed structural information in solution. | Does not directly provide absolute configuration; conformational flexibility can complicate spectral interpretation. |
| X-Ray Crystallography | Absolute and relative stereochemistry | High-quality single crystal | Low | Unambiguous determination of the 3D structure in the solid state. | Crystal growth can be a significant bottleneck; solid-state conformation may not represent the solution-state structure. |
| Chiral HPLC | Enantiomeric separation and purity | Soluble, <1 mg | High | Excellent for separating enantiomers and determining enantiomeric excess. | Does not provide structural information; method development can be time-consuming. |
| VCD Spectroscopy | Absolute configuration | Soluble, ~5-10 mg | Medium | Provides absolute configuration in solution without derivatization. | Requires specialized equipment; interpretation relies on computational modeling. |
In-Depth Methodologies and Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative Stereochemistry in Solution
NMR spectroscopy is often the first-line technique for determining the relative stereochemistry of diastereomers. For this compound derivatives, the key is to leverage through-space correlations and coupling constants to deduce the spatial relationships between protons.
NOE experiments (1D NOESY or 2D NOESY/ROESY) are indispensable for determining the relative orientation of the methyl group and other substituents on the cycloheptanone ring. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
Causality Behind Experimental Choices: The choice between NOESY and ROESY is critical for molecules of this size. For medium-sized molecules like cycloheptanone derivatives, the rotational correlation time can be in a region where the NOE enhancement is close to zero. In such cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the preferred experiment as it provides positive enhancements for all molecular sizes.
Experimental Protocol: 2D ROESY for a this compound Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard ROESY pulse sequence with a spin-lock pulse.
-
Mixing Time: Optimize the mixing time (typically 100-300 ms) to maximize ROE build-up without significant spin diffusion.
-
Data Points: Acquire a sufficient number of data points in both dimensions to achieve good resolution.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.
-
Analyze the resulting 2D spectrum for cross-peaks that indicate spatial proximity between the methyl protons and protons on the cycloheptanone ring. For example, a cross-peak between the methyl protons and an axial proton at C2 or C6 would suggest a cis relationship.
-
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule.[1] This technique maps the electron density of the crystalline material, revealing the precise three-dimensional arrangement of atoms.
Trustworthiness of the Protocol: The Flack parameter is a critical value in a chiral crystal structure refinement that indicates the confidence in the absolute configuration assignment. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data. For a chiral molecule in a non-centrosymmetric space group, perform anomalous dispersion calculations to determine the absolute configuration.
-
-
Validation: Analyze the final refined structure, paying close attention to the Flack parameter and other quality indicators.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Enantiomeric Separation
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric purity of a sample.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Expertise in Method Development: The choice of the chiral stationary phase is paramount. For cyclic ketones like this compound derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[2] The mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol), and the presence of additives can significantly impact the resolution.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a set of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).
-
Use a generic mobile phase, such as a mixture of hexane and isopropanol, for the initial screening.
-
-
Mobile Phase Optimization:
-
Once a column shows promise, optimize the mobile phase composition. Vary the percentage of the alcohol modifier to fine-tune the retention and resolution.
-
For ionizable compounds, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of column temperature. In some cases, sub-ambient temperatures can enhance enantioselectivity.
-
Optimize the flow rate to achieve a balance between analysis time and resolution.
-
-
Quantification:
-
Once a baseline separation is achieved, the enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting spectrum is unique to a specific enantiomer and its conformation. By comparing the experimental VCD spectrum to the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the sample can be determined.
Authoritative Grounding: The accuracy of the VCD-based assignment is highly dependent on the quality of the computational modeling. Density Functional Theory (DFT) calculations are commonly used to predict the VCD spectra of the low-energy conformers of the molecule. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Experimental Protocol: VCD Analysis for Absolute Configuration
-
Computational Modeling:
-
Perform a thorough conformational search for the (R)- or (S)-enantiomer of the this compound derivative using molecular mechanics or other suitable methods.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).
-
Calculate the VCD spectrum for each conformer.
-
Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.
-
-
Experimental Measurement:
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃).
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the experimental and calculated spectra show good agreement in terms of sign and relative intensity of the major bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite of that used in the calculation.
-
Conclusion: An Integrated Approach for Unambiguous Assignment
Confirming the stereochemistry of this compound derivatives, with their inherent conformational flexibility, necessitates a thoughtful and often integrated analytical approach. While NMR spectroscopy is the workhorse for determining relative stereochemistry in solution, its inability to directly determine absolute configuration is a key limitation. X-ray crystallography provides definitive three-dimensional structural information, including absolute configuration, but is contingent on successful crystallization. Chiral HPLC is unparalleled for enantiomeric separation and purity assessment but offers no direct structural insights. VCD spectroscopy has emerged as a powerful technique for determining absolute configuration in solution, providing a crucial alternative when crystallization is not feasible.
For the highest level of confidence, a combination of these techniques is recommended. For instance, the relative stereochemistry can be determined by NMR, followed by chiral HPLC to separate the enantiomers and confirm enantiomeric purity. The absolute configuration of the separated enantiomers can then be determined by either X-ray crystallography or VCD spectroscopy. By understanding the strengths and limitations of each technique and applying them strategically, researchers can confidently and accurately elucidate the stereochemistry of these challenging yet important molecules.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Polavarapu, P. L. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 664-670. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-22. [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(18), 1951-1959. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
Sources
Cyclic Ketone Reactivity: A Comparative Analysis of Cycloheptanone (C7) and Cyclooctanone (C8)
Topic: A comparative study of the chemical properties of C7 and C8 cyclic ketones Content Type: Publish Comparison Guides
Executive Summary
In the landscape of alicyclic chemistry, the distinction between 7-membered (cycloheptanone) and 8-membered (cyclooctanone) rings is often oversimplified as merely "medium-sized" rings. However, for drug development professionals and synthetic chemists, the divergence in their reactivity profiles is profound.
This guide provides a technical comparison of C7 and C8 cyclic ketones. While both exhibit deviations from the ideal chair conformation of cyclohexane, cyclooctanone (C8) is uniquely defined by severe transannular (Prelog) strain, which significantly retards nucleophilic attack compared to the more flexible cycloheptanone (C7) . Conversely, this same strain energy can accelerate ring-opening or expansion reactions where strain relief is the driving force.
Structural & Conformational Analysis: The Origin of Reactivity
To predict reactivity, one must first understand the ground-state energetics. The reactivity differences between C7 and C8 are best explained by I-Strain (Internal Strain) theory.
Cycloheptanone (C7)
-
Conformation: Exists primarily in a flexible twist-chair conformation.
-
Strain Profile: Moderate torsional strain (Pitzer strain) due to imperfect staggering of hydrogens.
-
Dynamics: Pseudorotation is facile, allowing the ring to accommodate incoming nucleophiles with relatively low energetic penalties.
Cyclooctanone (C8)
-
Conformation: Adopts a boat-chair (BC) or crown family of conformations to minimize energy.
-
Strain Profile: Dominated by Transannular (Prelog) Strain .[1] The "internal" hydrogens at C3 and C7 positions are forced into close proximity (approx. 2.0 Å), creating a region of high steric repulsion across the ring.
-
Dynamics: The ring is more rigid than C7. The carbonyl carbon is structurally exposed, but the trajectory for nucleophilic attack is sterically encumbered by the transannular hydrogens.
Visualization: Strain Energy Landscape
The following diagram illustrates the relative strain energies and the concept of I-Strain changes during hybridization shifts (sp²
Figure 1: Comparative strain analysis showing the energetic penalty of nucleophilic addition for C8 due to transannular crowding.
Comparative Reactivity Profiles
The following data summarizes the performance of C7 and C8 in key synthetic transformations.
Nucleophilic Addition (Carbonyl Reactivity)
Key Insight: Reactions converting the carbonyl carbon from sp² to sp³ (e.g., reduction, cyanohydrin formation) are significantly slower for C8.
-
Mechanism: In the sp² state (ketone), the bond angles are
, pushing substituents apart. Upon addition, the angle compresses to . In C8, this compression forces the transannular hydrogens closer together, drastically increasing the energy of the transition state.
| Reaction Type | Reagent | Relative Reactivity (Trend) | Mechanistic Driver |
| Reduction | NaBH₄ / EtOH | C7 > C8 | C8 transition state suffers from increased transannular repulsion. |
| Cyanohydrin Formation | HCN / KCN | C6 > C7 > C8 | Equilibrium constant ( |
| Grignard Addition | RMgX | C7 > C8 | Steric bulk of the nucleophile exacerbates the transannular strain in C8. |
Oxidative Transformations (Baeyer-Villiger)
Key Insight: In ring-expansion reactions, the trend often reverses or equalizes.
-
Reaction: Ketone + mCPBA
Lactone.[2] -
C7 Behavior: Expands to an 8-membered lactone.
-
C8 Behavior: Expands to a 9-membered lactone.
-
Comparison: While the initial attack on C8 is slower (see 2.1), the migration step (ring expansion) releases a significant amount of ring strain. Therefore, once the intermediate is formed, C8 rearranges rapidly to relieve the Prelog strain.
Experimental Protocol: Competitive Reduction Assay
To objectively verify the reactivity difference in your own lab, use this self-validating competitive protocol. This method eliminates variables like temperature fluctuations and weighing errors by reacting both substrates in the same vessel.
Objective
Determine the relative rate constants (
Reagents
-
Cycloheptanone (Target A)
-
Cyclooctanone (Target B)
-
Sodium Borohydride (NaBH₄)[3]
-
Methanol (Solvent)[3]
-
GC-FID or H-NMR for analysis.
Workflow Diagram
Figure 2: Workflow for the competitive reduction assay to determine relative reactivity.
Step-by-Step Methodology
-
Standard Solution: In a 25 mL round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of cycloheptanone and cyclooctanone in 10 mL of anhydrous methanol.
-
Control Sampling (T0): Take a 50 µL aliquot, quench, and analyze to establish the precise starting ratio (normalization factor).
-
Reaction: Cool the solution to 0°C. Add 0.25 equivalents (0.25 mmol) of NaBH₄ in one portion.
-
Note: Using a deficiency of hydride ensures the ketones compete for the reagent.
-
-
Quench: After 10 minutes, quench the reaction with 2 mL of 1M HCl.
-
Workup: Extract the aqueous layer with dichloromethane (
). Dry the combined organics over MgSO₄ and filter. -
Analysis: Analyze the crude mixture.
-
Calculation: The relative rate
is approximated by the ratio of the product alcohols [Cycloheptanol] / [Cyclooctanol], assuming low conversion (<20%).
-
Expected Result: You will observe a significantly higher concentration of Cycloheptanol , confirming that
Pharmaceutical Relevance
Understanding this difference is critical for scaffold design in medicinal chemistry:
-
C7 Scaffolds: Often used as "flexible linkers" or to mimic the chair conformation of bio-active piperidines/cyclohexanes without the rigidity.
-
C8 Scaffolds: Used when a rigid, specific 3D orientation is required. However, synthetic routes to C8 derivatives often require higher temperatures or stronger nucleophiles to overcome the transannular strain barrier.
-
Macrocyclization: The "medium ring" difficulty (C8-C11) is a known hurdle. The strain energy that hinders formation also makes these rings potent "spring-loaded" electrophiles in covalent inhibitor design (e.g., ring-opening by a cysteine residue).
References
-
Conform
- Source: Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions of Medium Rings." Journal of the American Chemical Society, 1961.
- Relevance: Defines the energetic basis of transannular (Prelog) strain in C8.
-
Reactivity of Cyclic Ketones (I-Strain Theory)
- Source: Brown, H. C., & Ichikawa, K. "Chemical Effects of Steric Strains. XIV. The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride." Tetrahedron, 1957.
- Relevance: Establishes the definitive rate order for nucleophilic addition: C6 > C7 > C8.
-
Baeyer-Villiger Oxid
- Source: Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993.
- Relevance: Discusses the migratory aptitudes and strain-release driving forces in medium ring expansion.
-
Cyanohydrin Equilibrium Constants
- Source: Wheeler, O. H. "The interaction of cyclic ketones with hydrogen cyanide." Journal of Organic Chemistry, 1953.
- Relevance: Provides quantitative data illustrating the instability of the C8-cyanohydrin adduct.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylcycloheptanone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methylcycloheptanone, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The causality behind these classifications dictates our handling and disposal procedures. Its flammability necessitates strict control of ignition sources, while its irritant properties demand the use of appropriate personal protective equipment (PPE).
Table 1: Hazard Profile and GHS Classification for this compound
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | H226: Flammable liquid and vapor |
| Skin irritation (Category 2) | ❗ | H315: Causes skin irritation |
| Serious eye irritation (Category 2A) | ❗ | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❗ | H335: May cause respiratory irritation |
Source: Adapted from PubChem CID 227397 and MilliporeSigma SDS.[1]
Immediate Safety Protocols: The First Line of Defense
Adherence to rigorous safety protocols is the bedrock of safe chemical handling. The following measures must be implemented before, during, and after any procedure involving this compound.
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2] All PPE should be inspected for integrity before each use.
-
Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
-
Ignition Source Control: Due to its flammability, all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[3][4] Use only non-sparking tools when handling containers of this chemical.[5]
-
Spill Preparedness: An appropriate spill kit containing inert absorbent materials (e.g., vermiculite, sand, or commercial sorbents) should be readily accessible.
Step-by-Step Disposal Procedure: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[6] The following protocol ensures compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Experimental Protocol: Segregation and Containment of this compound Waste
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. The label should include the words "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable, irritant).[10][11]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.[12]
-
-
Container Selection:
-
Use a container made of a material compatible with this compound, such as a high-density polyethylene (HDPE) or glass bottle.[11] The original product container, if in good condition, is often a suitable choice.[11]
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[11]
-
-
Waste Accumulation:
-
Storage Pending Disposal:
-
Arranging for Disposal:
Decision-Making Workflow for Disposal
The following diagram illustrates the logical progression for determining the appropriate disposal path for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Mitigating Unforeseen Events
In the event of a spill or exposure, immediate and correct action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material to contain and collect the spill.[13] Place the contaminated absorbent in the designated hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's emergency response team and EHS office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental protection.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227397, this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]
-
CountyOffice.org. (2025). How Do You Dispose Of Flammable Liquids? Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Purdue University Environmental and Emergency Management. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Hazardous Waste Compliance and Enforcement. Retrieved from [Link]
-
Wang, R., et al. (2020). Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China. Toxics, 8(3), 59. Retrieved from [Link]
-
University of Wisconsin-Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for Methylcyclohexane. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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- 1. This compound | C8H14O | CID 227397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
